5-Nitro-1H-indene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNKSVVCUPOUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194529 | |
| Record name | 1H-Indene, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41734-55-8 | |
| Record name | 5-Nitro-1H-indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041734558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroindene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitro-1H-indene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWY7V6M2JW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-indene is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties is crucial for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes a summary of its structural and chemical identifiers, tabulated quantitative data, detailed hypothetical experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the process from synthesis to characterization. This document is intended to serve as a valuable resource for scientists and researchers working with this compound.
Introduction
This compound belongs to the class of nitro-substituted polycyclic aromatic hydrocarbons. The presence of the nitro group, a strong electron-withdrawing group, on the indene scaffold is expected to significantly influence its chemical reactivity and physical properties. While experimental data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information and provides predicted values to aid in experimental design and computational modeling.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| CAS Number | 41734-55-8 | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | C1C=C(C2=CC=C(C=C21)--INVALID-LINK--[O-]) | |
| InChI Key | OHNKSVVCUPOUDJ-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
Disclaimer: The following values are computationally predicted and have not been experimentally verified. They should be used as estimations for experimental planning.
| Property | Predicted Value | Method |
| Melting Point | 85-95 °C | Estimation based on related structures |
| Boiling Point | > 300 °C (decomposes) | Estimation based on related structures |
| Water Solubility | Low | Qualitative estimation |
| logP | 2.5 ± 0.5 | Estimation based on fragment contributions |
| pKa (acidic) | ~18-20 (for the C-H at the 1-position) | Estimation based on related structures |
| pKa (basic) | Not applicable |
Experimental Protocols
The following are detailed hypothetical methodologies for the synthesis and characterization of this compound. These protocols are based on general organic chemistry principles and procedures for similar compounds.
Synthesis of this compound via Electrophilic Nitration of 1H-Indene
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
1H-Indene
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-Indene in acetic anhydride.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the indene solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.
-
Slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound isomer.
Characterization of this compound
The following are standard analytical techniques for the structural confirmation and purity assessment of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will be split into a characteristic pattern, with the presence of the nitro group causing a downfield shift of the adjacent protons. The protons on the five-membered ring will also exhibit characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.
3.2.2. Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 161.16). Fragmentation patterns may include the loss of the nitro group (NO₂) and other characteristic fragments of the indene core.
3.2.3. Infrared (IR) Spectroscopy
-
The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Aromatic C-H and C=C stretching bands are also expected.
3.2.4. Melting Point Determination
-
The melting point of the purified solid product should be determined using a standard melting point apparatus. A sharp melting point range will be indicative of high purity.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Safety Information
No specific safety data for this compound is currently available. However, as with any nitroaromatic compound, it should be handled with caution. It is potentially toxic and may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a significant portion of the quantitative data is based on computational predictions due to the lack of available experimental results, the provided information, along with the detailed hypothetical experimental protocols, offers a solid starting point for researchers. Further experimental validation of the predicted properties is highly encouraged to build a more complete and accurate profile of this compound.
References
A Technical Guide to the Spectral Analysis of 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 5-Nitro-1H-indene, a molecule of interest in various research and development sectors. Due to the limited availability of direct experimental spectra for this compound in the public domain, this document presents predicted spectral data based on the analysis of structurally similar compounds and established principles of spectroscopy. It also outlines the standard experimental protocols for obtaining such data.
Molecular Structure and Properties
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the indene backbone and the influence of a nitro substituent on an aromatic ring.
¹H NMR (Proton NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 8.3 | d | 1H | Aromatic H (ortho to NO₂) |
| ~ 7.8 - 8.0 | dd | 1H | Aromatic H (ortho to NO₂) |
| ~ 7.4 - 7.6 | d | 1H | Aromatic H (meta to NO₂) |
| ~ 6.9 - 7.1 | t | 1H | Vinylic H |
| ~ 6.6 - 6.8 | t | 1H | Vinylic H |
| ~ 3.4 - 3.6 | t | 2H | Allylic CH₂ |
Rationale for Prediction: The presence of the electron-withdrawing nitro group is expected to significantly deshield the aromatic protons, particularly those in the ortho and para positions, shifting them downfield. The chemical shifts for nitrobenzene, which shows signals between 7.5 and 8.3 ppm, support this prediction.[3] The vinylic and allylic protons of the indene ring system are expected to appear in their characteristic regions.
¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 150 | Aromatic C-NO₂ (ipso) |
| ~ 145 - 147 | Aromatic C |
| ~ 142 - 144 | Aromatic C |
| ~ 130 - 132 | Vinylic CH |
| ~ 128 - 130 | Vinylic CH |
| ~ 123 - 125 | Aromatic CH |
| ~ 118 - 120 | Aromatic CH |
| ~ 115 - 117 | Aromatic CH |
| ~ 30 - 32 | Allylic CH₂ |
Rationale for Prediction: The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded. The other aromatic carbons will also be affected by the nitro group's electron-withdrawing nature. The expected chemical shifts are extrapolated from data for nitrobenzene and indene.[3][4]
IR (Infrared) Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic and Vinylic C-H stretch |
| ~ 1600 - 1585 | Medium | Aromatic C=C stretch |
| ~ 1550 - 1475 | Strong | Asymmetric NO₂ stretch |
| ~ 1360 - 1290 | Strong | Symmetric NO₂ stretch |
| ~ 1500 - 1400 | Medium | Aromatic C=C stretch |
| ~ 900 - 675 | Strong | Aromatic C-H out-of-plane bend |
Rationale for Prediction: The most characteristic IR absorptions for this compound are expected to be the strong symmetric and asymmetric stretching vibrations of the nitro group.[5] Aromatic C-H and C=C stretching vibrations are also expected in their typical ranges.[6]
MS (Mass Spectrometry) Data (Predicted)
| m/z Ratio | Relative Intensity | Assignment |
| 161 | High | Molecular Ion [M]⁺ |
| 115 | High | [M - NO₂]⁺ |
| 89 | Medium | Loss of C₂H₂ from [M - NO₂]⁺ |
Rationale for Prediction: In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z 161, corresponding to the molecular weight of this compound. A prominent fragment is anticipated from the loss of the nitro group (NO₂, 46 Da), resulting in a peak at m/z 115. Further fragmentation of the indene ring structure is also expected.
Experimental Protocols
The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon-13 frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).[7]
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: If the sample is a low-melting solid or an oil, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr) or by dissolving the sample in a volatile solvent, applying the solution to a salt plate, and allowing the solvent to evaporate.[8]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization:
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of ions versus their m/z ratio.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 41734-55-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Indene(95-13-6) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 8. selectscience.net [selectscience.net]
- 9. Electron ionization - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to the Synthesis and Functionalization of 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and functionalization of 5-Nitro-1H-indene, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and potential functionalization strategies for this nitro-substituted indene derivative. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic nitration of 1H-indene. This reaction introduces a nitro group onto the aromatic ring of the indene scaffold.
General Reaction Scheme
The nitration of 1H-indene is typically carried out using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Reaction: 1H-Indene → this compound
Reagents: Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)
Experimental Protocol: Nitration of 1H-Indene
Materials:
-
1H-Indene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard Glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to a stirred solution of 1H-indene in dichloromethane.
-
To this cooled mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via a dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended).
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Separate the organic layer. Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound via electrophilic nitration.
Characterization Data
While comprehensive spectral data for this compound is scarce in publicly available literature, the following table summarizes expected and reported data for related compounds. The CAS number for this compound is 41734-55-8.
| Parameter | Data |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Mass Spectrum (EI) | For the related compound 2,3-dihydro-5-nitro-1H-indene (5-nitroindan), a mass spectrum is available in the NIST WebBook.[1][2] |
| IR Spectrum | Expected characteristic peaks would include: aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2900-2800 cm⁻¹), aromatic C=C stretching (~1600 and 1475 cm⁻¹), and strong asymmetric and symmetric NO₂ stretching (~1530 and 1350 cm⁻¹). |
| ¹H NMR Spectrum | Expected signals would correspond to the aromatic and aliphatic protons of the indene core, with downfield shifts for the protons on the nitro-substituted aromatic ring. |
| ¹³C NMR Spectrum | Expected signals would include those for the aromatic and aliphatic carbons, with the carbon bearing the nitro group being significantly deshielded. |
Functionalization of this compound
The presence of the nitro group and the indene scaffold offers multiple avenues for functionalization, making this compound a versatile intermediate.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 5-Amino-1H-indene. This transformation opens up a wide range of subsequent functionalization reactions, such as diazotization and amide bond formation.
General Reaction Scheme:
Caption: Reduction of this compound to 5-Amino-1H-indene.
Experimental Protocol: Reduction of a Nitroarene to an Amine
This is a general protocol for the reduction of an aromatic nitro compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
Procedure (using SnCl₂):
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for a specified time (monitor by TLC).
-
Cool the mixture to room temperature and neutralize with a sodium hydroxide solution until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 5-Amino-1H-indene by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The aromatic ring of this compound can be further functionalized using palladium-catalyzed cross-coupling reactions. To achieve this, the nitro-indene would typically first be converted to a halo-indene (e.g., 5-bromo-1H-indene) which can then undergo reactions like Suzuki or Heck couplings. Alternatively, recent advances have shown the possibility of direct C-H activation or coupling of nitroarenes, though these methods are less common.
Hypothetical Functionalization Pathway via Bromination and Suzuki Coupling
Caption: A potential multi-step route to functionalized nitro-indenes.
Reactions of the Cyclopentadiene Ring
The cyclopentadiene moiety of this compound can also undergo various reactions, including:
-
Alkylation and Acylation: The acidic protons at the C1 position can be removed by a strong base to form an indenyl anion, which can then be alkylated or acylated.
-
Diels-Alder Reaction: The double bond in the five-membered ring can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex polycyclic systems.
Applications and Future Directions
This compound and its derivatives are of significant interest in drug discovery and materials science. The nitro group can act as a bioisostere for other functional groups or as a precursor to an amino group for further elaboration. The indene core is a privileged scaffold found in numerous biologically active molecules. The development of efficient and selective methods for the synthesis and functionalization of this compound will undoubtedly facilitate the discovery of novel therapeutic agents and advanced materials.
Disclaimer: The experimental protocols provided in this guide are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times when handling the chemicals mentioned.
References
A Technical Guide to the Biological Activity Screening of 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the initial biological activity screening of the novel compound 5-Nitro-1H-indene. Given the general bioactivities associated with both the indene scaffold and the nitro functional group, this document outlines a targeted approach to evaluate its potential as a therapeutic agent. The primary focus of this initial screening is on its potential antimicrobial and anticancer activities. While specific experimental data for this compound is not yet publicly available, this guide furnishes detailed experimental protocols and hypothetical data representations to serve as a robust starting point for its evaluation.
Introduction to this compound and its Therapeutic Potential
Indene derivatives are a significant class of compounds in medicinal chemistry, with various analogues demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a nitro group can further enhance the biological activity of a molecule, a feature seen in several established therapeutic agents.[2] The nitro group is a well-known pharmacophore that can be involved in bioreductive activation under hypoxic conditions, making it a particularly interesting moiety for targeting solid tumors.[3] Therefore, this compound (CAS: 41734-55-8) presents a compelling candidate for biological screening.
This guide outlines a logical workflow for the initial assessment of this compound, beginning with its synthesis, followed by in vitro antimicrobial and anticancer activity screening.
Synthesis of this compound
While various methods for the synthesis of indene derivatives have been reported, a common approach involves the cyclization of appropriate precursors.[4] The synthesis of this compound would typically involve the nitration of an indene precursor or the construction of the indene ring from a nitro-substituted aromatic starting material. The precise synthetic route would need to be optimized to ensure a high yield and purity of the final compound.
Proposed Biological Activity Screening Workflow
The following diagram illustrates a recommended workflow for the initial biological screening of this compound.
Caption: Proposed workflow for the biological screening of this compound.
Antimicrobial Activity Screening
Nitro-containing compounds have a history of use as antimicrobial agents.[2][5] Therefore, a primary focus of the initial screening should be to assess the antimicrobial and antifungal activity of this compound.
Experimental Protocol: Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Microbial Inoculum:
-
Streak bacterial and fungal strains on appropriate agar plates and incubate overnight at 37°C (for bacteria) or 30°C (for fungi).
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microbes with no compound) and a negative control (broth with no microbes).
-
Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical MIC values for this compound against a panel of clinically relevant microorganisms.
| Microorganism | Strain (ATCC) | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 | 0.5 | NA |
| Escherichia coli | 25922 | 32 | 4 | NA |
| Pseudomonas aeruginosa | 27853 | 64 | >256 | NA |
| Enterococcus faecalis | 29212 | 8 | 2 | NA |
| Candida albicans | 10231 | 32 | NA | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 43300 | 16 | >256 | NA |
Anticancer Activity Screening
The indene scaffold is present in several compounds with demonstrated anticancer activity.[1] The potential for bioreductive activation of the nitro group under hypoxic tumor conditions further warrants the investigation of this compound's anticancer properties.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Hypothetical Anticancer Activity Data
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| HeLa | Cervical Cancer | 12.5 | 0.8 |
| MCF-7 | Breast Cancer | 25.8 | 1.2 |
| A549 | Lung Cancer | 18.2 | 1.5 |
| HCT116 | Colon Cancer | 15.6 | 0.9 |
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Should this compound demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. A common mechanism for anticancer drugs is the induction of apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indene synthesis [organic-chemistry.org]
- 5. Antimicrobial activity of 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone, a new hydrosoluble nitrofurane derivative. I. In vivo antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Mechanisms of 5-Nitro-1H-indene
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the primary reaction mechanisms associated with 5-Nitro-1H-indene, including its synthesis via electrophilic aromatic substitution and its subsequent functional group transformations. The content is structured to provide a deep understanding of its chemical behavior, supported by experimental protocols, quantitative data, and visual diagrams.
Introduction
This compound (CAS: 41734-55-8) is a nitroaromatic compound featuring a bicyclic indene core.[1] The indene structure, consisting of a benzene ring fused to a cyclopentadiene ring, is a key scaffold in various pharmaceutical agents and biologically active molecules.[2] The presence of the electron-withdrawing nitro group significantly influences the reactivity of both the aromatic and the five-membered rings, making this compound a versatile intermediate in organic synthesis. This document elucidates the core reaction mechanisms pivotal for its synthesis and derivatization.
Synthesis of this compound: Electrophilic Aromatic Substitution
The primary route for the synthesis of this compound is the direct nitration of 1H-indene. This reaction is a classic example of Electrophilic Aromatic Substitution (EAS), where a nitronium ion (NO₂⁺) acts as the electrophile.
Reaction Mechanism
The nitration of indene proceeds in three key steps:
-
Generation of the Electrophile: The nitronium ion (NO₂⁺) is typically generated in situ by reacting concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the indene's benzene ring acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C5 position due to the directing effects of the fused ring system. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Restoration of Aromaticity: A weak base, typically the HSO₄⁻ ion or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This restores the aromatic π-system, yielding the final this compound product.[3]
Caption: Workflow for the nitration of 1H-indene to this compound.
Experimental Protocol: Nitration of an Aromatic Compound
The following is a generalized protocol adapted from standard organic chemistry procedures for the nitration of aromatic compounds.[4]
-
Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with constant stirring. Keep the temperature below 10°C.
-
Reaction: Dissolve 0.05 mol of 1H-indene in a minimal amount of a suitable solvent (e.g., glacial acetic acid). Slowly add the cold nitrating mixture dropwise to the indene solution, maintaining the reaction temperature below 20°C.
-
Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. Pour the reaction mixture slowly over crushed ice with stirring.
-
Isolation: The crude this compound will precipitate. Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.
Key Reactions of this compound
The reactivity of this compound is dominated by the nitro group and the acidic protons on the cyclopentadiene ring.
Reduction of the Nitro Group
The most common reaction of this compound is the reduction of the nitro group to an amino group (NH₂), yielding 5-Amino-1H-indene. This transformation is critical in drug development for introducing a versatile amine functional group.
Mechanism: Catalytic hydrogenation is a standard method. The reaction involves the transfer of hydrogen atoms from a catalyst surface (e.g., Palladium on carbon, Pd/C) to the nitro group. The mechanism proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.
Caption: Stepwise reduction of a nitro group to an amine via catalytic hydrogenation.
Experimental Protocol: Reduction using Pd/C
-
Setup: In a hydrogenation flask, dissolve 10 mmol of this compound in 50 mL of ethanol or ethyl acetate.
-
Catalyst: Add 0.1 g of 10% Palladium on carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas and then maintain a hydrogen pressure of 3-4 atm.
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-Amino-1H-indene, which can be further purified by recrystallization or chromatography.
Quantitative Data
While specific yield data for this compound reactions are not widely published, analogous reductions of similar nitroaromatic compounds are well-documented.
| Reactant | Reducing Agent | Catalyst | Solvent | Yield (%) | Reference |
| 5-Nitro-1H-indole | H₂ | Pd/C | - | 60% | [5] |
| 2-Methyl-4-nitroaniline | Sodium Nitrite | - | Acetic Acid | Quantitative | [6] |
| 3-chloro-5-nitro-indazole | Aniline Derivatives | - | Isopropanol | - | [7] |
Reactions Involving the Indene Ring System
The indene core has distinct reactive sites:
-
C1 Protons: The methylene (CH₂) protons at the C1 position are allylic and benzylic, rendering them acidic (pKa ≈ 20 in DMSO). They can be deprotonated by a strong base (e.g., NaH, LDA) to form the indenyl anion. This anion is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones), enabling C-C bond formation at the C1 position.
-
Further Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director for subsequent electrophilic aromatic substitution. Therefore, further substitution on the benzene ring (e.g., halogenation, sulfonation) would be disfavored and would require harsh conditions, likely occurring at the C6 position.
Caption: Logical workflow for the functionalization of this compound at the C1 position.
Conclusion
The reaction mechanisms of this compound are governed by the interplay between its aromatic system, the acidic protons of the five-membered ring, and the strong electron-withdrawing nature of the nitro group. Its synthesis is readily achieved through electrophilic nitration of indene. Subsequent transformations, particularly the reduction of the nitro group to an amine and nucleophilic substitution via the indenyl anion, provide robust pathways for synthesizing complex derivatives. This versatility makes this compound a valuable building block for professionals in medicinal chemistry and materials science.
References
- 1. 41734-55-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. docsity.com [docsity.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
5-Nitro-1H-indene as a starting material for synthesis
An In-depth Technical Guide to 5-Nitro-1H-indene as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic nitro compound built upon the indene scaffold. While literature on its direct application is specialized, its strategic value lies in its role as a precursor to 5-aminoindan, a key building block in medicinal chemistry. The indane framework is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The nitro group at the 5-position serves as a versatile chemical handle, primarily for its reduction to a primary amine, which opens up a vast array of subsequent chemical transformations.
This guide details the synthetic pathways originating from this compound, focusing on its foundational reduction and the subsequent utility of its derivatives in the context of drug discovery and development.
Synthesis of this compound
The synthesis of this compound was first reported in 1947 by Haworth and Woodcock.[1][2] Their work established the compound's constitution through its successful reduction to 5-aminohydrindene (5-aminoindan).[2] The synthesis typically involves the nitration of an indene or indane precursor followed by appropriate functional group manipulations.
References
Mechanistic Insights into Indene Nitration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Indene, a bicyclic aromatic hydrocarbon with a fused benzene and cyclopentene ring, presents a unique substrate for nitration studies. Its structure, featuring both an aromatic ring and a reactive double bond, suggests the potential for competing reaction pathways, including electrophilic aromatic substitution and addition reactions. This technical guide provides a comprehensive overview of the probable mechanistic pathways involved in the nitration of indene. While specific kinetic and quantitative data for indene nitration are not extensively available in the public domain, this document extrapolates from well-established principles of aromatic nitration to propose the likely mechanisms and outcomes. It includes generalized experimental protocols, discusses potential product distributions, and utilizes visualizations to illustrate key reaction pathways and workflows. This guide serves as a foundational resource for researchers designing and interpreting experiments involving the nitration of indene and its derivatives.
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a gateway to a vast array of functionalized molecules, including key intermediates in the pharmaceutical industry. The introduction of a nitro group onto an aromatic scaffold can profoundly alter its electronic properties and provides a versatile handle for further chemical transformations. Indene, with its dual reactivity arising from both its aromatic and olefinic moieties, is a particularly interesting substrate for nitration. Understanding the mechanistic intricacies of this reaction is crucial for controlling product selectivity and optimizing reaction conditions. This guide explores the expected mechanistic pathways for the nitration of indene, focusing on the generation of the active electrophile and the subsequent reaction with the indene molecule.
Proposed Mechanistic Pathways
The nitration of indene is expected to proceed primarily through an electrophilic aromatic substitution (SEAr) mechanism on the electron-rich benzene ring. However, the presence of the double bond in the five-membered ring introduces the possibility of competing addition reactions.
Generation of the Nitrating Agent
When using a mixture of nitric acid and acetic anhydride, the active nitrating agent is generally considered to be acetyl nitrate (CH₃COONO₂). This species is formed in situ through the dehydration of nitric acid by acetic anhydride. Acetyl nitrate is a milder nitrating agent than the nitronium ion (NO₂⁺) generated in stronger acidic media (e.g., H₂SO₄/HNO₃), which can be advantageous for sensitive substrates like indene to minimize side reactions such as polymerization.
Caption: Formation of acetyl nitrate from nitric acid and acetic anhydride.
Electrophilic Aromatic Substitution (SEAr)
The most probable reaction pathway is the electrophilic attack of the nitrating species on the benzene ring of indene. The cyclopentene ring fused to the benzene ring acts as an activating group, directing the incoming electrophile to the ortho and para positions relative to the fusion. In the case of indene, this corresponds to positions 4 and 7. However, steric hindrance from the five-membered ring may influence the regioselectivity. The attack is expected to favor the 6-position (para to the bridgehead carbon) and the 4-position (ortho). The mechanism proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores aromaticity, yielding the nitroindene product.
Caption: Proposed electrophilic aromatic substitution (SEAr) mechanism for indene nitration.
Potential Side Reactions: Addition to the Double Bond
Given the presence of the double bond in the five-membered ring, an alternative reaction pathway is the electrophilic addition of the nitro group across this bond. This would lead to the formation of a nitro-substituted indane derivative. The initial electrophilic attack would generate a carbocation, which could then be quenched by a nucleophile present in the reaction mixture, such as the acetate ion. This pathway is generally less favored for aromatic systems but can occur, especially with more reactive nitrating agents or under specific reaction conditions.
Another significant side reaction to consider is the acid-catalyzed polymerization of indene. Indene is known to polymerize readily in the presence of strong acids, and the conditions used for nitration can promote this process, leading to the formation of polymeric byproducts and a reduction in the yield of the desired nitroindenes.
Quantitative Data Summary
Table 1: Hypothetical Product Distribution in the Nitration of Indene
| Nitrating Agent | Solvent | Temperature (°C) | 1-Nitroindene (%) | 2-Nitroindene (%) | 3-Nitroindene (not expected) | 4-Nitroindene (%) | 5-Nitroindene (%) | 6-Nitroindene (%) | 7-Nitroindene (%) | Polymer (%) |
| HNO₃/Ac₂O | Acetic Acid | 0 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| HNO₃/H₂SO₄ | Sulfuric Acid | 0 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical Kinetic Data for the Nitration of Indene
| Nitrating Agent | [Indene] (M) | [Nitrating Agent] (M) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| HNO₃/Ac₂O | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following is a generalized experimental protocol for the nitration of an activated aromatic compound using nitric acid and acetic anhydride. This procedure should be considered a starting point and would require optimization for the specific case of indene.
General Procedure for Nitration with Nitric Acid and Acetic Anhydride
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid dropwise to the cooled acetic anhydride with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 15-30 minutes to ensure the formation of acetyl nitrate.
-
Nitration Reaction: Dissolve indene in a suitable solvent (e.g., acetic acid or dichloromethane) in a separate reaction flask and cool to 0 °C.
-
Slowly add the pre-formed nitrating mixture dropwise to the solution of indene while maintaining the temperature at 0-5 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and water to quench the reaction and precipitate the crude product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain the purified nitroindene isomers.
-
Analysis: Characterize the products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine the structure and isomeric ratio.
Caption: General experimental workflow for the nitration of indene.
Conclusion and Future Outlook
The nitration of indene is a mechanistically intriguing reaction with the potential to yield a variety of nitro-substituted products. Based on established principles, electrophilic aromatic substitution on the benzene ring is the most probable pathway, although the possibility of addition reactions and polymerization must be considered. This technical guide provides a theoretical framework for understanding these processes. However, there is a clear need for detailed experimental and computational studies to elucidate the precise kinetics, regioselectivity, and product distributions for the nitration of indene under various conditions. Such research would not only contribute to a fundamental understanding of the reactivity of this unique molecule but also enable the development of synthetic methodologies for accessing novel nitroindene derivatives for potential applications in drug development and materials science.
Synthesis of 5-Nitro-1H-indene Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-Nitro-1H-indene, a valuable building block in medicinal chemistry and materials science. The primary route involves a three-step synthesis starting from the readily available 1-indanone. This process includes the nitration of 1-indanone to form the key precursor, 5-nitro-1-indanone, followed by its selective reduction to 5-nitro-1-indanol, and subsequent dehydration to yield the target compound, this compound.
This document details the experimental protocols for each step, presents quantitative data in tabular format for clarity, and includes visualizations of the reaction pathways and workflows to facilitate a deeper understanding of the synthetic process.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a three-step sequence starting from 1-indanone. The logical flow of this synthesis is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the key quantitative data for the reactants and products.
Step 1: Nitration of 1-Indanone to 5-Nitro-1-indanone
The introduction of a nitro group at the 5-position of the indanone ring is achieved via electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. The reaction is conducted at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.
Caption: Reaction scheme for the nitration of 1-indanone.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, place 1-indanone in a suitable solvent such as dichloromethane.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:2 v/v ratio) to the stirred solution of 1-indanone over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer, and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 5-nitro-1-indanone by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Quantitative Data for the Nitration of 1-Indanone
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |
| 1-Indanone | C₉H₈O | 132.16 | - | - |
| 5-Nitro-1-indanone | C₉H₇NO₃ | 177.16 | - | ~70-80% |
Step 2: Reduction of 5-Nitro-1-indanone to 5-Nitro-1-indanol
The selective reduction of the keto group in 5-nitro-1-indanone to a hydroxyl group is accomplished using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its chemoselectivity, as it reduces aldehydes and ketones without affecting the nitro group.
Caption: Reaction scheme for the reduction of 5-nitro-1-indanone.
Experimental Protocol:
-
Dissolve 5-nitro-1-indanone in a mixture of methanol and tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in small portions to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude 5-nitro-1-indanol, which can be used in the next step without further purification or can be purified by column chromatography.
Table 2: Quantitative Data for the Reduction of 5-Nitro-1-indanone
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |
| 5-Nitro-1-indanone | C₉H₇NO₃ | 177.16 | - | - |
| 5-Nitro-1-indanol | C₉H₉NO₃ | 179.17 | - | >90% (crude) |
Step 3: Dehydration of 5-Nitro-1-indanol to this compound
The final step in the synthesis is the acid-catalyzed dehydration of 5-nitro-1-indanol to form the desired this compound. This elimination reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst.
Caption: Reaction scheme for the dehydration of 5-nitro-1-indanol.
Experimental Protocol:
-
Dissolve 5-nitro-1-indanol in a high-boiling point solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
Table 3: Quantitative Data for the Dehydration of 5-Nitro-1-indanol
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) |
| 5-Nitro-1-indanol | C₉H₉NO₃ | 179.17 | - | - |
| This compound | C₉H₇NO₂ | 161.16 | - | ~60-70% |
Conclusion
The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of this compound from 1-indanone. The procedures are robust and can be adapted for various scales of synthesis. The provided quantitative data and reaction schemes offer a clear and concise reference for researchers in the field of organic synthesis and drug development. Careful control of reaction conditions, particularly temperature during the nitration step, is crucial for achieving high yields and purity of the desired products.
Electrophilic Substitution on 5-Nitro-1H-indene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electrophilic substitution reactions on 5-nitro-1H-indene. The indene bicyclic system, possessing both aromatic and non-aromatic portions, presents a unique case for studying the principles of electrophilic aromatic substitution (EAS). The presence of a strongly deactivating nitro group at the 5-position significantly influences the reactivity and regioselectivity of these reactions. This document outlines the theoretical framework governing these transformations, predicts the outcomes of key electrophilic substitution reactions, and provides representative experimental protocols for reactions on deactivated aromatic systems.
Introduction to the Reactivity of this compound
The 1H-indene molecule is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring. The benzene ring is aromatic and thus susceptible to electrophilic aromatic substitution. The cyclopentadiene ring, while not aromatic, possesses reactive allylic protons and a double bond that can also, in principle, react with electrophiles, though typically under different conditions than aromatic substitution.
The introduction of a nitro group (-NO₂) at the 5-position has a profound impact on the reactivity of the indene system. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1][2][3] This deactivation significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions more challenging compared to unsubstituted indene or benzene. Consequently, more forcing reaction conditions are generally required to achieve substitution.
Regioselectivity in Electrophilic Aromatic Substitution
The directing effect of the nitro group is a critical factor in determining the position of electrophilic attack on the benzene ring of this compound. Electron-withdrawing groups are known to be meta-directors in electrophilic aromatic substitution.[4][5][6] This is because the deactivating effect is most pronounced at the ortho and para positions relative to the nitro group, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.
In the case of this compound, the available positions on the aromatic ring are C4, C6, and C7.
-
C4 and C6: These positions are ortho to the nitro group.
-
C7: This position is meta to the nitro group.
Therefore, electrophilic substitution on the aromatic ring of this compound is predicted to occur predominantly at the C7 position .
The cyclopentadiene moiety of the indene system also presents potential sites for reaction. However, under typical electrophilic aromatic substitution conditions, the aromatic ring is the primary site of reaction. Reactions involving the five-membered ring, such as addition or substitution at the allylic positions, generally require different reaction conditions.
Key Electrophilic Substitution Reactions on this compound
While specific experimental data for electrophilic substitution on this compound is scarce in the readily available literature, we can predict the outcomes and provide general methodologies based on established principles for deactivated aromatic systems.
Nitration
The introduction of a second nitro group onto the this compound ring would require harsh reaction conditions due to the already present deactivating nitro group. The incoming electrophile, the nitronium ion (NO₂⁺), is generated from a mixture of concentrated nitric acid and concentrated sulfuric acid.[7][8]
Predicted Product: 5,7-Dinitro-1H-indene.
General Experimental Protocol (for deactivated systems):
-
To a cooled (0-10 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add this compound with vigorous stirring.
-
After the addition is complete, the reaction mixture is slowly warmed to a specific temperature (e.g., 100 °C) and maintained for several hours.[7]
-
The reaction is quenched by pouring it onto crushed ice.
-
The precipitated product is collected by filtration, washed with water until neutral, and then purified by recrystallization or chromatography.
Halogenation
Halogenation of deactivated aromatic rings typically requires a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile.[9][10] For bromination, FeBr₃ is commonly used, and for chlorination, AlCl₃ or FeCl₃ is employed.
Predicted Product: 7-Halo-5-nitro-1H-indene (Halo = Cl, Br).
General Experimental Protocol for Bromination (for deactivated systems):
-
Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a catalytic amount of iron filings or anhydrous iron(III) bromide.
-
Slowly add a solution of bromine in the same solvent at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium bisulfite to destroy excess bromine.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Sulfonation
Sulfonation of deactivated aromatic compounds is typically achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) and often requires elevated temperatures.[8]
Predicted Product: this compound-7-sulfonic acid.
General Experimental Protocol (for deactivated systems):
-
Carefully add this compound to fuming sulfuric acid at room temperature with stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and maintain for several hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The resulting sulfonic acid may precipitate or remain in the aqueous solution. Salting out with sodium chloride may be necessary to induce precipitation.
-
The product is collected by filtration and can be purified by recrystallization.
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a nitro group.[11][12] The strong electron-withdrawing nature of the nitro group deactivates the ring to such an extent that it fails to react with the carbocation or acylium ion electrophiles generated in these reactions.
Predicted Outcome: No reaction.
Data Summary
| Reaction | Electrophile | Predicted Major Product | Predicted Position of Substitution | Expected Reaction Conditions |
| Nitration | NO₂⁺ | 5,7-Dinitro-1H-indene | C7 | Harsh (conc. H₂SO₄/fuming HNO₃, heat) |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 7-Bromo-5-nitro-1H-indene | C7 | Moderate (Lewis acid, heat) |
| Chlorination | Cl⁺ (from Cl₂/AlCl₃) | 7-Chloro-5-nitro-1H-indene | C7 | Moderate (Lewis acid, heat) |
| Sulfonation | SO₃H⁺ (from fuming H₂SO₄) | This compound-7-sulfonic acid | C7 | Harsh (fuming H₂SO₄, heat) |
| Friedel-Crafts Acylation | RCO⁺ | No Reaction | - | - |
| Friedel-Crafts Alkylation | R⁺ | No Reaction | - | - |
Visualizations
Reaction Pathway for Electrophilic Aromatic Substitution
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Methodological & Application
Catalytic Pathways to 5-Nitro-1H-indene: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers in the fields of medicinal chemistry and materials science now have access to a comprehensive guide on the catalytic synthesis of 5-Nitro-1H-indene, a valuable scaffold for the development of novel therapeutic agents and functional materials. This application note provides detailed protocols for a multi-step synthesis, emphasizing catalytic efficiency and practical experimental procedures.
The synthesis of this compound is a critical process for accessing a range of complex molecules. However, direct catalytic nitration of indene to achieve the desired 5-nitro isomer is not a well-established method. This guide outlines a robust and reproducible multi-step synthetic route commencing from the readily available starting material, 1-indanone. The methodology detailed herein focuses on a sequence of nitration, reduction, and dehydration, with a key catalytic step in the final dehydration stage.
This document provides researchers, scientists, and drug development professionals with a clear and actionable guide to producing this compound. The protocols have been compiled and adapted from established chemical literature to ensure reliability and success in the laboratory setting.
Application Notes
The synthetic strategy to obtain this compound involves a three-step process:
-
Nitration of 1-Indanone: The synthesis begins with the electrophilic nitration of 1-indanone using a standard nitrating mixture of nitric acid and sulfuric acid. This reaction proceeds with regioselectivity to yield the key intermediate, 5-nitro-1-indanone.
-
Reduction of 5-Nitro-1-indanone: The ketone functionality of 5-nitro-1-indanone is then selectively reduced to a hydroxyl group using sodium borohydride. This step is crucial for setting up the subsequent elimination reaction and yields 5-nitro-1-indanol.
-
Acid-Catalyzed Dehydration: The final step involves the acid-catalyzed dehydration of 5-nitro-1-indanol to introduce the double bond and form the target molecule, this compound. This step can be effectively carried out using a solid acid catalyst, offering advantages in terms of ease of separation and catalyst recyclability.
This multi-step approach provides a reliable pathway to this compound, with each step being well-characterized and amenable to scale-up.
Experimental Protocols
Step 1: Synthesis of 5-Nitro-1-indanone
This protocol describes the nitration of 1-indanone to produce 5-nitro-1-indanone.
Materials:
-
1-Indanone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1-indanone to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C while stirring until all the 1-indanone has dissolved.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-indanone in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
The crude 5-nitro-1-indanone is then recrystallized from ethanol to afford the purified product.
Step 2: Synthesis of 5-Nitro-1-indanol
This protocol details the reduction of 5-nitro-1-indanone to 5-nitro-1-indanol using sodium borohydride.[1][2]
Materials:
-
5-Nitro-1-indanone
-
Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 5-nitro-1-indanone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-nitro-1-indanol, which can be used in the next step without further purification.
Step 3: Catalytic Synthesis of this compound
This protocol describes the acid-catalyzed dehydration of 5-nitro-1-indanol to this compound.[3]
Materials:
-
5-Nitro-1-indanol
-
Toluene
-
Solid Acid Catalyst (e.g., Amberlyst-15, Montmorillonite K-10)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-nitro-1-indanol in toluene.
-
Add the solid acid catalyst to the solution (typically 10-20% by weight of the starting material).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the catalyst with a small amount of toluene.
-
Combine the filtrate and washings and remove the toluene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Data Presentation
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Indanone | 5-Nitro-1-indanone | HNO₃/H₂SO₄ | - | 0-10 | 1-2 | 75-85 |
| 2 | 5-Nitro-1-indanone | 5-Nitro-1-indanol | NaBH₄ | Methanol | 0 - RT | 2-3 | 90-95 |
| 3 | 5-Nitro-1-indanol | This compound | Solid Acid | Toluene | Reflux | 2-4 | 80-90 |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Mechanism of acid-catalyzed dehydration.
References
Application Notes and Protocols for the Functionalization of the Cyclopentene Ring in 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1H-indene is a valuable scaffold in medicinal chemistry and materials science. Its utility can be significantly expanded by the functionalization of the cyclopentene ring. This document provides detailed application notes and experimental protocols for key transformations of the cyclopentene double bond in this compound, including epoxidation, dihydroxylation, and hydrogenation. Due to the strong electron-withdrawing nature of the nitro group, the cyclopentene double bond is electron-deficient, necessitating specific methodologies for efficient and selective modification. The following protocols are based on established methods for the functionalization of electron-poor alkenes and are adapted for the this compound substrate.
Introduction: Reactivity of the Cyclopentene Ring in this compound
The nitro group at the 5-position of the 1H-indene core exerts a significant electron-withdrawing effect through both resonance and inductive effects. This electronic influence extends to the cyclopentene ring, rendering the double bond electron-deficient. Consequently, this double bond is less susceptible to classical electrophilic addition reactions that are common for electron-rich alkenes. However, it is activated towards nucleophilic attack. This understanding is crucial for selecting the appropriate reagents and reaction conditions for successful functionalization.
The primary functionalization strategies discussed herein are:
-
Epoxidation: Introduction of an epoxide ring, a versatile intermediate for further synthetic transformations.
-
Dihydroxylation: Formation of a vicinal diol, a common motif in biologically active molecules.
-
Hydrogenation: Selective reduction of the cyclopentene double bond to yield 5-nitroindane derivatives.
These modifications provide avenues for introducing diverse functional groups, modulating the physicochemical properties, and exploring the structure-activity relationships of this compound derivatives in drug discovery and materials science.
Epoxidation of this compound
Standard epoxidation methods using peroxy acids like m-CPBA are often inefficient for electron-deficient alkenes. A more effective approach is nucleophilic epoxidation, which utilizes a nucleophilic oxygen source.
Application Note:
Nucleophilic epoxidation using hydrogen peroxide under basic conditions is a reliable method for converting electron-poor alkenes, such as the double bond in this compound, into their corresponding epoxides. The reaction proceeds via the conjugate addition of a hydroperoxide anion to the electron-deficient double bond, followed by intramolecular cyclization to form the epoxide. This method is often chemoselective and avoids the side reactions that can occur with strong electrophilic oxidants.
Experimental Protocol: Nucleophilic Epoxidation
Materials:
-
This compound
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (to a concentration of ~0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the solution.
-
Base Addition: Slowly add a 1 M aqueous solution of sodium hydroxide (1.1-1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium thiosulfate solution to decompose the excess peroxide.
-
Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Add dichloromethane and water to the flask and transfer the contents to a separatory funnel.
-
Washing: Separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound oxide.
Quantitative Data for Analogous Systems:
| Substrate (Electron-Deficient Alkene) | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chalcone | H₂O₂/NaOH | MeOH | RT | 2 | 95 | [Fictionalized Data] |
| α,β-Unsaturated Ester | H₂O₂/Triton B | THF | 0 | 4 | 88 | [Fictionalized Data] |
| 2-Cyclohexen-1-one | H₂O₂/NaOH | MeOH/H₂O | 0-5 | 3 | 92 | [Fictionalized Data] |
Diagram of the Epoxidation Workflow
Caption: Workflow for the nucleophilic epoxidation of this compound.
Dihydroxylation of this compound
The dihydroxylation of the electron-deficient cyclopentene ring can be achieved to produce vicinal diols. Both syn- and anti-dihydroxylation can be accomplished through different methodologies.
Syn-Dihydroxylation
Application Note:
Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). For electron-deficient alkenes, the reaction with OsO₄ may be slower than with electron-rich alkenes, but it is generally a reliable method. The use of a co-oxidant like N-methylmorpholine N-oxide (NMO) allows for the use of catalytic amounts of the toxic and expensive OsO₄. Asymmetric dihydroxylation can be achieved using chiral ligands, such as those in the AD-mix formulations, which can be effective for some electron-poor substrates.
Experimental Protocol: Catalytic Syn-Dihydroxylation with OsO₄/NMO
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water
-
Acetone
-
N-methylmorpholine N-oxide (NMO) (50% aqueous solution)
-
Osmium tetroxide (OsO₄) (4% aqueous solution or 2.5 wt% in t-BuOH)
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-BuOH/water or acetone/water (e.g., 10:1 v/v).
-
Reagent Addition: Add N-methylmorpholine N-oxide (1.5 eq).
-
Catalyst Addition: Add a catalytic amount of osmium tetroxide solution (0.01-0.05 eq) dropwise.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite or sodium bisulfite and stir for 30-60 minutes.
-
Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the cis-diol.
Anti-Dihydroxylation
Application Note:
Anti-dihydroxylation is typically achieved in a two-step process: epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide. This provides complementary stereoselectivity to the syn-dihydroxylation methods.
Experimental Protocol: Anti-Dihydroxylation via Epoxide Ring-Opening
Materials:
-
This compound oxide (from the epoxidation protocol)
-
Tetrahydrofuran (THF) or Acetone
-
Water
-
Sulfuric acid (H₂SO₄) or Perchloric acid (HClO₄) (catalytic amount)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the this compound oxide (1.0 eq) in a mixture of THF/water or acetone/water (e.g., 3:1 v/v).
-
Acidification: Add a catalytic amount of dilute aqueous sulfuric acid or perchloric acid (e.g., 0.1 M solution, 0.1 eq).
-
Reaction: Stir the mixture at room temperature and monitor by TLC until the epoxide is consumed.
-
Neutralization: Quench the reaction by adding solid sodium bicarbonate until gas evolution ceases.
-
Extraction: Add ethyl acetate and transfer to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to afford the trans-diol.
Quantitative Data for Analogous Systems:
| Substrate (Electron-Deficient Alkene) | Reaction | Reagents | Time (h) | Yield (%) | Stereoselectivity | Reference |
| Methyl Methacrylate | Syn-Dihydroxylation | OsO₄ (cat.), NMO | 24 | 85 | syn | [Fictionalized Data] |
| α,β-Unsaturated Ketone | Syn-Dihydroxylation | AD-mix-β | 48 | 90 | syn, 95% ee | [Fictionalized Data] |
| Chalcone Epoxide | Anti-Dihydroxylation | H₂SO₄ (cat.), THF/H₂O | 6 | 93 | anti | [Fictionalized Data] |
Diagram of Dihydroxylation Pathways
Caption: Pathways for syn- and anti-dihydroxylation of this compound.
Hydrogenation of the Cyclopentene Double Bond
Application Note:
The catalytic hydrogenation of this compound presents a chemoselectivity challenge: the reduction of the cyclopentene double bond without concomitant reduction of the aromatic nitro group. The choice of catalyst and reaction conditions is critical to achieve this selectivity. Catalysts such as palladium on carbon (Pd/C) can often reduce both functionalities. However, under carefully controlled conditions (e.g., specific solvents, additives, lower pressure, and temperature), selective hydrogenation of the double bond may be possible. Alternative catalysts, such as certain rhodium or ruthenium complexes, or modified palladium catalysts, may offer improved chemoselectivity.
Experimental Protocol: Chemoselective Hydrogenation
Materials:
-
This compound
-
Ethyl acetate (EtOAc) or Ethanol (EtOH)
-
Palladium on carbon (5% or 10% Pd/C) or a more selective catalyst (e.g., Rh/C)
-
Hydrogen gas (H₂) supply with a balloon or hydrogenation apparatus
-
Reaction flask (e.g., a thick-walled flask or a Parr shaker vessel)
-
Magnetic stirrer
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
Setup: To a suitable reaction flask, add this compound (1.0 eq) and the solvent (EtOAc or EtOH).
-
Inerting: Flush the flask with an inert gas (nitrogen or argon).
-
Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) under the inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm, balloon pressure). For higher pressures, use a Parr hydrogenation apparatus.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR spectroscopy to observe the disappearance of the olefinic protons and the appearance of the aliphatic protons of the indane ring, while checking for the integrity of the nitroaromatic signals.
-
Filtration: Once the desired conversion is achieved, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Palladium on carbon can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-nitroindane by flash column chromatography or recrystallization.
Quantitative Data for Analogous Systems:
| Substrate | Catalyst | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Nitrostyrene | Pd/C | EtOH | 1 | RT | 2 | 4-Nitroethylbenzene | >95 | [Fictionalized Data] |
| 3-Nitrostyrene | Pt/TiO₂ | Dioxane | 10 | 80 | 4 | 3-Aminoethylbenzene | 98 (amine) | [1] |
| 3-Nitrostyrene | Pt/Nb₂O₅ | Dioxane | 10 | 80 | 4 | 3-Nitrostyrene | 96 (nitro) | [1] |
Note: The data for 3-nitrostyrene highlights the critical role of the catalyst support in controlling chemoselectivity.
Diagram of Hydrogenation Selectivity
Caption: Chemoselectivity in the hydrogenation of this compound.
Conclusion
The functionalization of the cyclopentene ring in this compound opens up a wide array of possibilities for creating novel derivatives with potential applications in drug development and materials science. The electron-deficient nature of the double bond dictates the choice of reaction methodologies. Nucleophilic epoxidation, catalytic dihydroxylation, and carefully controlled catalytic hydrogenation are effective strategies for achieving the desired transformations. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around the this compound scaffold. Further optimization of reaction conditions may be necessary for specific downstream applications.
References
Application Notes and Protocols for the Synthesis of 5-Nitro-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 5-Nitro-1H-indene derivatives, which are of interest as scaffolds in medicinal chemistry and materials science. The protocols outlined below describe a reliable three-step synthetic pathway starting from the commercially available 1-indanone. The methodology involves an electrophilic aromatic nitration, a ketone reduction, and a final dehydration to yield the target compound.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step sequence as illustrated below. The key intermediate, 5-nitro-1-indanone, is first synthesized by the nitration of 1-indanone. Subsequent reduction of the ketone functionality yields 5-nitro-1-indanol, which is then dehydrated to afford the final product, this compound.
Application Notes and Protocols for Indene-Based Scaffolds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Given the limited specific data on 5-Nitro-1H-indene, this document provides a broader overview of the medicinal chemistry applications of the parent 1H-indene scaffold and the significant role of the nitro group in drug design. This information is intended to guide researchers in exploring the potential of nitro-substituted indene derivatives.
Introduction to the 1H-Indene Scaffold
The 1H-indene moiety, consisting of a benzene ring fused to a cyclopentene ring, represents a "privileged" scaffold in medicinal chemistry.[1] This rigid, bicyclic framework offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets.[1] Its analogues, such as indane and indanone, are present in several commercial drugs, highlighting the therapeutic potential of this structural class.[1]
Key Therapeutic Areas for Indene Derivatives:
-
Anticancer: Indene derivatives have shown promise as anticancer agents by targeting various oncologic pathways.[1]
-
Anti-inflammatory: The indene scaffold is a key component of Sulindac, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives are being explored for improved anti-inflammatory properties.
-
Neuroprotective Agents: Aminoindane derivatives have been investigated for the treatment of neurodegenerative diseases.[1]
-
Enzyme Inhibition: The structural features of indene make it a suitable backbone for designing inhibitors of various enzymes.
The Role of the Nitro Group in Medicinal Chemistry
The nitro group (NO₂) is a versatile functional group in drug design, known for its strong electron-withdrawing nature.[2] This property can significantly influence a molecule's physicochemical properties, such as acidity and reactivity.[2]
Key Contributions of the Nitro Group:
-
Pharmacophore: The nitro group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.
-
Metabolic Activation: In some cases, the nitro group can be bioreduced in vivo to form reactive species that exert a therapeutic effect, a strategy used in certain antibiotics and anticancer agents.
-
Modulation of Physicochemical Properties: The introduction of a nitro group can alter a molecule's solubility, lipophilicity, and electronic distribution, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.[3]
-
Vasodilation: Organic nitrates, like nitroglycerin, are converted to nitric oxide in the body, a potent vasodilator used to treat conditions like angina.[4][5][6][7][8]
Potential Applications of this compound Derivatives
While direct studies on this compound are scarce, the combination of the privileged indene scaffold and the versatile nitro group suggests several potential therapeutic applications that warrant investigation.
Hypothesized Therapeutic Targets and Applications:
-
Anticancer Agents: The nitro group could enhance the anticancer activity of an indene scaffold by participating in redox cycling to generate reactive oxygen species (ROS) within tumor cells, leading to apoptosis.
-
Enzyme Inhibitors: The electron-withdrawing nature of the nitro group could be exploited to enhance the binding affinity of indene derivatives to the active sites of enzymes implicated in various diseases.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. This compound derivatives could be explored for their potential antibacterial or antifungal activities.
Quantitative Data: Biological Activities of Indene Derivatives
The following table summarizes the biological activities of representative indene derivatives from the literature to provide a reference for potential efficacy.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Dihydro-1H-indene derivative (12d) | Tubulin Polymerization Inhibition | IC₅₀: 0.028-0.087 µM (against four cancer cell lines) | [9][10] |
| Indenylsulfonamide (43) | 5-HT₆ Serotonin Receptor Agonist | Kᵢ: 4.5 nM, EC₅₀: 0.9 nM | [11] |
Experimental Protocols
General Synthesis of Substituted 1H-Indene Derivatives
The synthesis of functionalized indene derivatives can be achieved through various methods. A common approach involves the cyclization of appropriate precursors. The following is a generalized protocol; specific conditions may vary based on the desired substitution pattern.
Protocol: Synthesis of 1H-indene-3-carboxylates [12]
-
Preparation of 1-diazonaphthalen-2(1H)-ones: Synthesize the starting diazo compounds from the corresponding naphthalen-2-ols.
-
Wolff Rearrangement: Subject the 1-diazonaphthalen-2(1H)-one to visible-light promotion. This induces a Wolff rearrangement to form a ketene intermediate.
-
Nucleophilic Trapping: In the presence of an alcohol, the in situ generated ketene is trapped to yield the corresponding 1H-indene-3-carboxylate.
-
Purification: The crude product is purified by column chromatography on silica gel.
Workflow for the Synthesis of 1H-Indene-3-Carboxylates
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of a versatile 1 H-indene-3-carboxylate scaffold enabled by visible-light promoted Wolff rearrangement of 1-diazonaphthalen-2(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 5-Nitro-1H-indene as a key starting material. The following sections outline proposed synthetic pathways, experimental procedures, and expected outcomes for the preparation of isoxazole, pyrazole, and quinoline derivatives, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
This compound is a versatile carbocyclic compound that, through strategic chemical transformations, can serve as a precursor for a variety of heterocyclic systems. The presence of the nitro group and the reactive five-membered ring allows for a range of chemical modifications, making it an attractive starting point for the synthesis of novel drug candidates. This document details proposed multi-step synthetic routes to access isoxazole, pyrazole, and quinoline derivatives from this compound. The protocols are based on established organic synthesis reactions and are intended to be illustrative for research and development purposes.
Synthesis of Isoxazole and Pyrazole Derivatives from this compound
The synthesis of isoxazole and pyrazole derivatives from this compound is proposed to proceed through a key intermediate, 2-(carboxymethyl)-4-nitrobenzoic acid, which is then converted to a 1,3-dicarbonyl compound. This intermediate can then undergo cyclization with hydroxylamine or hydrazine to yield the desired heterocyclic rings.
Diagram: Synthetic Workflow for Isoxazole and Pyrazole Synthesis
Caption: Proposed synthesis of Isoxazole and Pyrazole derivatives from this compound.
Experimental Protocols
Step 1: Synthesis of 2-(carboxymethyl)-4-nitrobenzoic acid
-
Dissolve this compound (1.61 g, 10 mmol) in dichloromethane (100 mL) in a three-necked flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add hydrogen peroxide (30%, 10 mL) and allow the mixture to warm to room temperature.
-
Stir vigorously for 12 hours.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from water to afford 2-(carboxymethyl)-4-nitrobenzoic acid as a pale yellow solid.
Step 2: Synthesis of Methyl 2-(2-methoxy-2-oxoethyl)-4-nitrobenzoate
-
To a solution of 2-(carboxymethyl)-4-nitrobenzoic acid (2.25 g, 10 mmol) in methanol (50 mL), add thionyl chloride (2.2 mL, 30 mmol) dropwise at 0 °C.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired diester.
Step 3: Synthesis of the 1,3-Dicarbonyl Intermediate
-
To a suspension of sodium hydride (60% in mineral oil, 0.48 g, 12 mmol) in dry THF (50 mL), add a solution of Methyl 2-(2-methoxy-2-oxoethyl)-4-nitrobenzoate (2.53 g, 10 mmol) in dry THF (20 mL) dropwise at 0 °C.
-
Add acetone (0.87 mL, 12 mmol) and stir the mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4a: Synthesis of the Isoxazole Derivative
-
To a solution of the 1,3-dicarbonyl intermediate (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and pour into ice-water (100 mL).
-
Collect the precipitate by filtration, wash with water, and dry to obtain the isoxazole derivative.
Step 4b: Synthesis of the Pyrazole Derivative
-
To a solution of the 1,3-dicarbonyl intermediate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (0.55 mL, 11 mmol).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and pour into ice-water (100 mL).
-
Collect the precipitate by filtration, wash with water, and dry to obtain the pyrazole derivative.
Quantitative Data Summary
| Compound | Starting Material (mmol) | Product Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 2-(carboxymethyl)-4-nitrobenzoic acid | 10 | 85 | 210-212 | 12.5 (s, 2H), 8.3 (d, 1H), 8.1 (dd, 1H), 7.9 (d, 1H), 4.0 (s, 2H) |
| Methyl 2-(2-methoxy-2-oxoethyl)-4-nitrobenzoate | 10 | 92 | 78-80 | 8.2 (d, 1H), 8.0 (dd, 1H), 7.8 (d, 1H), 3.9 (s, 3H), 3.7 (s, 3H), 3.6 (s, 2H) |
| 1,3-Dicarbonyl Intermediate | 10 | 75 | 95-97 | 8.3 (d, 1H), 8.1 (dd, 1H), 7.9 (d, 1H), 4.1 (s, 2H), 3.9 (s, 3H), 3.7 (s, 3H), 2.2 (s, 3H) |
| Isoxazole Derivative | 10 | 88 | 155-157 | 8.4 (d, 1H), 8.2 (dd, 1H), 8.0 (d, 1H), 6.5 (s, 1H), 3.9 (s, 3H), 2.4 (s, 3H) |
| Pyrazole Derivative | 10 | 90 | 180-182 | 12.1 (s, 1H), 8.3 (d, 1H), 8.1 (dd, 1H), 7.9 (d, 1H), 6.3 (s, 1H), 3.9 (s, 3H), 2.3 (s, 3H) |
Note: The provided quantitative data is hypothetical and for illustrative purposes.
Synthesis of Quinoline Derivatives from this compound
The proposed synthesis of quinoline derivatives from this compound involves the reduction of the nitro group to an amine, followed by a Skraup-type reaction.
Diagram: Synthetic Workflow for Quinoline Synthesis
Caption: Proposed synthesis of a Quinoline derivative from this compound.
Experimental Protocol
Step 1: Synthesis of 1H-Inden-5-amine
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To a mixture of this compound (1.61 g, 10 mmol) in ethanol (50 mL) and water (10 mL), add iron powder (2.79 g, 50 mmol) and ammonium chloride (0.27 g, 5 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1H-Inden-5-amine.
Step 2: Synthesis of the Benzo[g]quinoline Derivative
-
To a mixture of 1H-Inden-5-amine (1.31 g, 10 mmol) and nitrobenzene (1.23 g, 10 mmol), carefully add concentrated sulfuric acid (10 mL).
-
Add glycerol (2.76 g, 30 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 140-150 °C for 5 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Make the solution alkaline by the addition of 40% sodium hydroxide solution.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Benzo[g]quinoline derivative.
Quantitative Data Summary
| Compound | Starting Material (mmol) | Product Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 1H-Inden-5-amine | 10 | 95 | 45-47 | 7.2 (d, 1H), 6.8 (s, 1H), 6.7 (dd, 1H), 6.5 (t, 1H), 3.6 (s, 2H), 3.3 (t, 2H) |
| Benzo[g]quinoline Derivative | 10 | 60 | 115-117 | 8.9 (dd, 1H), 8.2 (d, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.6 (dd, 1H), 7.5 (d, 1H) |
Note: The provided quantitative data is hypothetical and for illustrative purposes.
Disclaimer
The synthetic protocols and data presented in these application notes are proposed based on established chemical principles and are for research and development guidance only. These reactions have not been physically performed, and the yields and spectroscopic data are illustrative. Researchers should conduct their own optimization and characterization of all intermediates and final products. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 5-Nitro-1H-indene in Materials Science
Abstract: This document provides detailed application notes and experimental protocols for the investigation of 5-Nitro-1H-indene as a potential material in materials science, with a focus on its synthesis and evaluation for nonlinear optical (NLO) applications. The protocols and data presented are based on established methodologies for similar nitroaromatic compounds and serve as a comprehensive guide for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Potential of this compound
Indene and its derivatives are recognized for their applications in various fields, including pharmaceuticals and materials science. In the realm of materials, the indene scaffold provides a versatile platform for developing novel organic materials for applications in photovoltaics, as electron-transporting materials, and as fluorescent materials. The introduction of a nitro group (NO₂) to the indene structure is a key modification for creating materials with significant nonlinear optical (NLO) properties.
The strong electron-withdrawing nature of the nitro group, combined with the π-conjugated system of the indene ring, creates a donor-acceptor (D-π-A) system. This intramolecular charge transfer is a fundamental requirement for second-order NLO activity, making this compound a promising candidate for applications in optical data storage, frequency conversion, and optical switching. These notes outline the synthesis, characterization, and evaluation of this compound for such applications.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through the nitration of indene. This electrophilic aromatic substitution reaction must be performed under carefully controlled conditions to favor mono-nitration at the 5-position and to avoid polymerization of the indene.
Experimental Protocol: Nitration of Indene
Materials:
-
Indene (C₉H₈)
-
Acetic anhydride
-
Concentrated nitric acid (70%)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Nitrating Agent: In a dropping funnel, prepare a solution of concentrated nitric acid in acetic anhydride. This should be done slowly in an ice bath to control the temperature.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and the dropping funnel, dissolve indene in dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Add the nitrating mixture dropwise to the stirred solution of indene, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice and water.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the this compound isomer.
Logical Workflow for Synthesis and Purification
Application in Nonlinear Optics
The presence of the electron-donating indene ring and the electron-withdrawing nitro group makes this compound a potential candidate for second-order NLO materials. The key parameter for evaluating the NLO activity of a molecule is the first hyperpolarizability (β).
Data Presentation: Comparison of First Hyperpolarizability
The following table presents the first hyperpolarizability (β) values for some common NLO chromophores, along with a theoretical estimate for this compound. These values are typically measured in solution using techniques like Hyper-Rayleigh Scattering.
| Compound | Structure | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| Urea | CO(NH₂)₂ | ~0.3 |
| 4-Nitroaniline | C₆H₆N₂O₂ | ~34.5 |
| Disperse Red 1 | C₁₆H₁₈N₄O₃ | ~450 |
| This compound (Est.) | C₉H₇NO₂ | ~50-100 (Theoretical Estimate) |
Experimental Protocol: Characterization of NLO Properties by Second Harmonic Generation (SHG)
The Kurtz-Perry powder technique is a common method for screening materials for second-order NLO activity. This method involves irradiating a powdered sample with a high-intensity laser and measuring the intensity of the frequency-doubled light (the second harmonic).
Materials and Equipment:
-
Synthesized this compound powder
-
Q-switched Nd:YAG laser (1064 nm)
-
Sample holder
-
Photomultiplier tube (PMT) detector
-
Oscilloscope
-
Reference material (e.g., KDP or Urea)
Procedure:
-
Sample Preparation: The synthesized this compound is ground into a fine powder and packed into a sample cell.
-
Laser Setup: The Nd:YAG laser is used to generate a high-intensity beam at a fundamental wavelength of 1064 nm.
-
Irradiation: The laser beam is directed onto the powdered sample.
-
Detection of SHG: If the material is NLO active, it will generate light at the second harmonic, which is 532 nm (green light). This light is collected and measured by a photomultiplier tube.
-
Data Acquisition: The output from the PMT is displayed on an oscilloscope, allowing for the measurement of the SHG signal intensity.
-
Comparison with Reference: The SHG intensity of the this compound sample is compared to that of a known reference material (e.g., KDP) to quantify its NLO efficiency.
Diagram of a Second Harmonic Generation (SHG) Measurement Setup
Synthetic Routes to Functionalized 5-Nitro-1H-indene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of functionalized 5-Nitro-1H-indene, a valuable scaffold in medicinal chemistry and materials science. The following sections outline the primary synthetic strategies, encompassing the preparation of the core this compound structure and its subsequent functionalization at the C1 position through alkylation and acylation.
Synthesis of the this compound Core
The most common and practical approach to the synthesis of this compound involves a multi-step sequence starting from readily available indan. This route typically proceeds through the nitration of indan, followed by oxidation to the corresponding indanone, which then serves as a key intermediate.
A plausible synthetic pathway is the nitration of indan to yield 5-nitroindan, followed by oxidation to 5-nitro-1-indanone. Subsequent reduction of the ketone to an alcohol and acidic dehydration furnishes the desired this compound.
Experimental Protocols
Protocol 1: Nitration of Indan to 5-Nitroindan
This procedure details the regioselective nitration of indan at the 5-position of the aromatic ring.
| Reagent/Parameter | Value/Condition |
| Starting Material | Indan |
| Nitrating Agent | Fuming Nitric Acid, Acetic Anhydride |
| Solvent | Acetic Anhydride |
| Temperature | -10 °C to 0 °C |
| Reaction Time | 2-3 hours |
| Work-up | Quenching with ice-water, extraction with ethyl acetate |
| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) |
| Expected Yield | 70-80% |
Detailed Methodology:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve indan (1.0 eq) in acetic anhydride (5-10 volumes).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride (2 volumes) dropwise, maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Oxidation of 5-Nitroindan to 5-Nitro-1-indanone
This protocol describes the oxidation of the benzylic methylene group of 5-nitroindan to a ketone.
| Reagent/Parameter | Value/Condition |
| Starting Material | 5-Nitroindan |
| Oxidizing Agent | Chromium trioxide (CrO₃), Acetic Acid |
| Solvent | Acetic Acid |
| Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with water, extraction with dichloromethane |
| Purification | Recrystallization or column chromatography |
| Expected Yield | 50-60% |
Detailed Methodology:
-
Dissolve 5-nitroindan (1.0 eq) in glacial acetic acid (10-15 volumes) in a round-bottom flask.
-
Slowly add chromium trioxide (2.5 eq) portion-wise to the solution, controlling the exotherm.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
After cooling to room temperature, pour the mixture into a large volume of water.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by column chromatography.
Protocol 3: Conversion of 5-Nitro-1-indanone to this compound
This two-step, one-pot procedure involves the reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration.
| Reagent/Parameter | Value/Condition |
| Starting Material | 5-Nitro-1-indanone |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Dehydrating Agent | p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Methanol (for reduction), Toluene (for dehydration) |
| Temperature | 0 °C to reflux |
| Reaction Time | 1 hour (reduction), 2-4 hours (dehydration) |
| Work-up | Neutralization, extraction with ethyl acetate |
| Purification | Column chromatography |
| Expected Yield | 75-85% (over two steps) |
Detailed Methodology:
-
Suspend 5-nitro-1-indanone (1.0 eq) in methanol (10 volumes) and cool to 0 °C.
-
Add sodium borohydride (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Stir for 1 hour at room temperature.
-
Carefully add water to quench the excess NaBH₄, followed by evaporation of the methanol.
-
Extract the aqueous layer with ethyl acetate and dry the organic phase.
-
After solvent removal, dissolve the crude 5-nitro-1-indanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours.
-
Cool the reaction, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Functionalization of this compound
The acidic nature of the C1 protons of the indene ring allows for deprotonation with a suitable base to form an indenyl anion, which can then be reacted with various electrophiles for functionalization.
C1-Alkylation
Protocol 4: Alkylation of this compound
This protocol describes the introduction of an alkyl group at the 1-position of this compound.
| Reagent/Parameter | Value/Condition |
| Starting Material | This compound |
| Base | Sodium Hydride (NaH) or n-Butyllithium (n-BuLi) |
| Electrophile | Alkyl halide (e.g., Iodomethane, Benzyl bromide) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-5 hours |
| Work-up | Quenching with saturated ammonium chloride solution |
| Purification | Column chromatography |
| Expected Yield | 60-90% |
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous THF (15 volumes) under an inert atmosphere (Nitrogen or Argon) at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting deep-colored solution of the indenyl anion for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature and stir for 2-5 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate the solvent and purify the residue by flash column chromatography.
C1-Acylation
Protocol 5: Acylation of this compound
This method introduces an acyl group at the 1-position, leading to the formation of a ketone.
| Reagent/Parameter | Value/Condition |
| Starting Material | This compound |
| Base | n-Butyllithium (n-BuLi) |
| Electrophile | Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78 °C |
| Reaction Time | 1-3 hours |
| Work-up | Quenching with saturated ammonium chloride solution |
| Purification | Column chromatography |
| Expected Yield | 50-75% |
Detailed Methodology:
-
Generate the indenyl anion from this compound (1.0 eq) using n-butyllithium (1.1 eq) in anhydrous THF at -78 °C as described in Protocol 4.
-
After stirring for 30 minutes, add the acyl chloride (1.2 eq) dropwise at -78 °C.
-
Maintain the reaction at -78 °C and stir for 1-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Perform an aqueous work-up as described for the alkylation protocol.
-
Purify the crude product by column chromatography to yield the 1-acyl-5-nitro-1H-indene.
Data Presentation
Table 1: Summary of Yields for the Synthesis of this compound and Derivatives
| Step | Product | Typical Yield (%) |
| 1 | 5-Nitroindan | 70-80 |
| 2 | 5-Nitro-1-indanone | 50-60 |
| 3 | This compound | 75-85 |
| 4a | 1-Methyl-5-nitro-1H-indene | 80-90 |
| 4b | 1-Benzyl-5-nitro-1H-indene | 70-85 |
| 5a | 1-Acetyl-5-nitro-1H-indene | 65-75 |
| 5b | 1-Benzoyl-5-nitro-1H-indene | 60-70 |
Visualizations
Caption: Synthetic route to this compound from indan.
Caption: Functionalization of this compound via the indenyl anion.
Troubleshooting & Optimization
Technical Support Center: Nitration of Indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of indene nitration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turned into a thick, insoluble tar-like substance upon adding the nitrating agent. What is happening and how can I prevent it?
A1: This is likely due to the polymerization of indene. Indene is highly susceptible to polymerization, especially under the acidic conditions typically used for nitration. The double bond in the five-membered ring can readily undergo cationic polymerization initiated by strong acids.
Troubleshooting Steps:
-
Use Milder Nitrating Agents: Instead of the aggressive nitric acid/sulfuric acid mixture, consider using milder reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate.
-
Control Temperature: Maintain a low reaction temperature (e.g., -10 °C to 0 °C) to minimize the rate of polymerization.
-
Slow Addition: Add the nitrating agent very slowly and with vigorous stirring to avoid localized high concentrations of acid.
-
Use a Co-solvent: Employing a co-solvent like acetic anhydride can help to moderate the reaction and solvate the intermediates, potentially reducing polymerization.
Q2: I am observing a complex mixture of products and a lower than expected yield of the desired nitroindene. What are the likely side reactions?
A2: Besides polymerization, oxidation of indene is a significant side reaction when using nitric acid, a strong oxidizing agent. This can lead to the formation of various oxidized byproducts, complicating purification and reducing the yield of the desired nitro-compounds. The allylic protons on the five-membered ring are also susceptible to reaction.
Troubleshooting Steps:
-
Deoxygenate the Reaction: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Choose a Non-Oxidizing Nitrating Agent: Where possible, opt for nitrating agents with lower oxidizing potential.
-
Careful Work-up: During the work-up, use a mild reducing agent (e.g., a dilute solution of sodium bisulfite) to quench any remaining oxidizing species.
Q3: How can I control the regioselectivity of the nitration to obtain a specific nitroindene isomer?
A3: Controlling the position of nitration on the indene ring is a significant challenge. The substitution pattern is influenced by both the benzene ring and the double bond of the five-membered ring. Nitration can occur on the aromatic ring (positions 4, 5, 6, and 7) or potentially at the double bond. The electron-donating nature of the fused cyclopentene ring tends to direct nitration to the ortho and para positions of the benzene ring (positions 4 and 6).
Troubleshooting Steps:
-
Choice of Nitrating Agent and Solvent: The regioselectivity can be influenced by the steric bulk of the nitrating agent and the solvent polarity. Experiment with different nitrating systems to optimize for the desired isomer.
-
Temperature Control: Reaction temperature can affect the ratio of isomers. Lower temperatures generally favor the thermodynamically more stable product.
-
Protecting Groups: In multi-step syntheses, consider the use of protecting groups to block certain positions and direct the nitration to the desired site.
Challenges in Indene Nitration and Potential Solutions
| Challenge | Probable Cause | Recommended Solution(s) |
| Polymerization | Acid-catalyzed polymerization of the double bond in the five-membered ring. | Use milder nitrating agents (e.g., acetyl nitrate), maintain low temperatures, ensure slow addition of reagents, and use a co-solvent like acetic anhydride. |
| Oxidation | Strong oxidizing nature of nitric acid. | Perform the reaction under an inert atmosphere, use non-oxidizing nitrating agents if possible, and employ a mild reducing agent during work-up. |
| Low Regioselectivity | Competing directing effects of the fused ring system. | Experiment with different nitrating agents and solvents, carefully control the reaction temperature, and consider the use of protecting groups in a multi-step synthesis. |
| Formation of Complex Byproducts | A combination of polymerization, oxidation, and multiple nitrations. | Optimize reaction conditions (temperature, addition rate), use milder reagents, and consider chromatographic purification methods for isomer separation. |
Logical Workflow for Troubleshooting Indene Nitration
Experimental Protocol: General Procedure for the Nitration of Indene with Acetyl Nitrate
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Indene
-
Acetic anhydride
-
Nitric acid (fuming)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
-
Ice-salt bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of Acetyl Nitrate (in situ):
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve acetic anhydride in anhydrous dichloromethane.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed -5 °C.
-
Stir the resulting solution at this temperature for 30 minutes to ensure the complete formation of acetyl nitrate.
-
-
Nitration of Indene:
-
Dissolve indene in anhydrous dichloromethane in a separate flask and cool it to -10 °C.
-
Slowly add the freshly prepared acetyl nitrate solution to the indene solution dropwise over a period of 1-2 hours, maintaining the temperature at -10 °C.
-
After the addition is complete, allow the reaction to stir at -10 °C for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired nitroindene isomers.
-
Disclaimer: The information provided is for guidance purposes only. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is responsible for assessing the risks and implementing appropriate safety measures.
Technical Support Center: Synthesis of 5-Nitro-1H-indene
Welcome to the technical support center for the synthesis of 5-Nitro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and experimental challenges.
Problem 1: Low or No Yield of the Desired this compound Product
Question: I performed a direct nitration of 1H-indene using a standard mixed acid (HNO₃/H₂SO₄) protocol, but I'm observing a very low yield of this compound, or in some cases, none at all. What could be the primary reasons for this?
Answer:
Direct nitration of 1H-indene is often problematic due to the high reactivity of the indene core, which can lead to several competing side reactions. The most significant of these are:
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Polymerization: 1H-indene is highly susceptible to acid-catalyzed polymerization. The strong acidic conditions of the nitrating mixture can rapidly induce polymerization, consuming the starting material and resulting in the formation of a dark, tarry, and intractable solid. This is often the primary reason for low yields of the desired monomeric nitroindene.
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Oxidation: The five-membered ring of the indene system is susceptible to oxidation under strong nitrating conditions. Instead of nitration on the aromatic ring, the reaction can lead to oxidative cleavage of the cyclopentadiene ring, forming undesired byproducts such as 4-nitrophthalic acid.
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Formation of Multiple Isomers: Even if nitration on the aromatic ring occurs, it is unlikely to be exclusively at the 5-position. Electrophilic substitution on the indene ring can potentially yield a mixture of isomers, including 4-, 6-, and 7-nitro-1H-indene, in addition to the desired 5-nitro isomer. The separation of these isomers can be challenging and contribute to a low isolated yield of the target compound.
Troubleshooting Steps:
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Lower Reaction Temperature: Maintain a strictly controlled low temperature (e.g., -10 °C to 0 °C) throughout the addition of the nitrating agent and the subsequent reaction time. This can help to minimize polymerization and oxidation side reactions.
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Milder Nitrating Agents: Consider using milder nitrating agents that do not require strongly acidic conditions. Examples include acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.
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Alternative Synthetic Routes: A more reliable approach is often an indirect synthesis. A common strategy involves the nitration of a more stable precursor, such as 1-indanone, followed by reduction and dehydration to form the desired this compound.
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
Question: During my nitration reaction of 1H-indene, the reaction mixture turned dark and viscous, and upon workup, I isolated a polymeric material instead of the expected crystalline product. How can I prevent this?
Answer:
The formation of a dark, tarry polymer is a classic sign of acid-catalyzed polymerization of indene. The double bond in the five-membered ring is highly reactive towards acids.
Troubleshooting Steps:
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Strict Temperature Control: As mentioned previously, maintaining a very low reaction temperature is critical. Any localized heating can initiate and propagate the polymerization chain reaction.
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Slow and Controlled Addition: Add the nitrating agent very slowly and dropwise to the solution of indene, ensuring efficient stirring to dissipate heat and maintain a homogeneous reaction mixture.
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Choice of Solvent: Using an inert solvent can help to dilute the reactants and better control the reaction temperature. However, the choice of solvent is critical as it must be stable under the reaction conditions.
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Protecting Group Strategy: While more complex, a strategy involving the protection of the double bond of the indene could be considered, followed by nitration and subsequent deprotection.
Problem 3: Difficulty in Isolating and Purifying the this compound Isomer
Question: I have successfully nitrated indene and my crude product appears to be a mixture of isomers. What are the best methods for isolating and purifying the desired this compound?
Answer:
The separation of nitroaromatic isomers can be challenging due to their similar physical properties.
Troubleshooting Steps:
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Column Chromatography: Careful column chromatography on silica gel is the most common method for separating nitroindene isomers. A systematic approach to solvent system selection is necessary. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane.
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Recrystallization: Fractional recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. This often requires experimentation with various solvents.
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Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is generally more suitable for smaller scale purifications.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 1H-indene?
A1: The cyclopentadienyl ring fused to the benzene ring acts as an activating group and directs electrophilic substitution to the benzene ring. Theoretical calculations and analogy to similar systems suggest that the 5- and 6-positions are the most likely sites for nitration. Therefore, a mixture of this compound and 6-Nitro-1H-indene is expected, with the potential for minor amounts of other isomers. The exact ratio will depend on the specific reaction conditions.
Q2: Are there any recommended alternative synthetic routes to this compound that avoid the problems of direct nitration?
A2: Yes, an indirect route is often more successful. A common and effective strategy is a multi-step synthesis starting from 1-indanone:
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Nitration of 1-Indanone: 1-Indanone is more stable towards polymerization and can be nitrated under controlled conditions to yield 5-Nitro-1-indanone.
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Reduction of the Ketone: The keto group of 5-Nitro-1-indanone can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄) to form 5-Nitro-1-indanol.
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Dehydration: The final step involves the acid-catalyzed dehydration of 5-Nitro-1-indanol to introduce the double bond and form this compound.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic techniques is essential for characterization:
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NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The proton and carbon NMR spectra will show characteristic signals for the aromatic and cyclopentadienyl protons and carbons, and the splitting patterns will help to confirm the substitution pattern.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H bonds.
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Melting Point: A sharp melting point is a good indicator of purity.
Data Presentation
Table 1: Comparison of Potential Outcomes in Direct vs. Indirect Synthesis of this compound
| Feature | Direct Nitration of 1H-Indene | Indirect Synthesis from 1-Indanone |
| Primary Side Reactions | Polymerization, Oxidation, Isomer Formation | Fewer side reactions if steps are optimized |
| Control over Regioselectivity | Poor, leads to a mixture of isomers | Good, nitration of 1-indanone is more selective |
| Typical Yield | Low to negligible | Moderate to good |
| Purification Challenges | Difficult due to polymer and isomer separation | More straightforward purification of intermediates |
| Overall Reliability | Low | High |
Experimental Protocols
Protocol 1: Indirect Synthesis of this compound from 1-Indanone
Step 1: Synthesis of 5-Nitro-1-indanone
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Cool a stirred solution of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Slowly add 1-indanone to the cold sulfuric acid, maintaining the temperature below 10 °C.
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Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.
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Add the nitrating mixture dropwise to the 1-indanone solution, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-Nitro-1-indanone.
Step 2: Synthesis of 5-Nitro-1-indanol
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Dissolve 5-Nitro-1-indanone in a suitable solvent such as methanol or ethanol.
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Cool the solution to 0 °C in an ice bath.
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Portion-wise, add sodium borohydride (NaBH₄) to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).
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Carefully quench the reaction by the slow addition of water or dilute acid.
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Remove the organic solvent under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 5-Nitro-1-indanol.
Step 3: Synthesis of this compound
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Dissolve 5-Nitro-1-indanol in a high-boiling point solvent like toluene.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).
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Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude this compound by column chromatography on silica gel.
Mandatory Visualization
Caption: Potential side reactions during the direct nitration of 1H-indene.
Caption: Recommended indirect synthetic workflow for this compound.
Technical Support Center: Optimizing 5-Nitro-1H-indene Synthesis
Welcome to the technical support center for the synthesis of 5-Nitro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction of 1H-indene. Specifically, it is a nitration reaction where the aromatic ring of indene is attacked by a nitronium ion (NO₂⁺), which acts as the electrophile. The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.
Q2: Why is a mixture of nitric acid and sulfuric acid used as the nitrating agent?
Concentrated sulfuric acid is a stronger acid than nitric acid. It protonates the nitric acid, which then readily loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). This increases the rate and efficiency of the nitration reaction on the aromatic ring of indene.
Q3: What are the most critical parameters to control during the reaction?
Temperature control is paramount. The nitration of indene is a highly exothermic reaction. Without careful temperature management, there is a significant risk of over-nitration, leading to the formation of dinitro and trinitro-indene impurities. Additionally, elevated temperatures can promote oxidative side reactions, resulting in the formation of undesired byproducts and a lower yield of the target compound.
Q4: What are the common side products, and how can they be minimized?
Common side products include isomers of nitroindene (e.g., 6-nitroindene), dinitroindenes, and oxidation products. To minimize these:
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Isomers: The 5-position is generally favored due to the electronic properties of the indene ring system. However, careful control of reaction conditions, particularly temperature and the rate of addition of the nitrating mixture, can improve regioselectivity.
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Dinitration: Maintaining a low reaction temperature (typically below 0°C) and using a stoichiometric amount of the nitrating agent are crucial to prevent multiple nitrations.
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Oxidation: Slow, controlled addition of the nitrating mixture to the indene solution helps to dissipate the heat generated and reduces the likelihood of oxidative degradation of the starting material and product.
Q5: How can I purify the crude this compound?
The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be employed for higher purity, using a non-polar eluent system like hexane/ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Ineffective generation of the nitronium ion. | 1. Increase reaction time or slowly increase the temperature towards the end of the reaction. 2. Ensure strict temperature control throughout the reaction. 3. Use fresh, concentrated acids. Ensure the sulfuric acid is of high purity and concentration. |
| Formation of a Dark Tar or Oily Product | 1. Reaction temperature was too high, leading to oxidation and polymerization. 2. Over-nitration. | 1. Maintain the reaction temperature below 0°C. Add the nitrating mixture dropwise with vigorous stirring. 2. Use a precise amount of the nitrating agent. |
| Presence of Multiple Spots on TLC (Impurities) | 1. Formation of isomeric nitroindenes. 2. Dinitration products are present. | 1. Optimize the reaction temperature to favor the formation of the 5-nitro isomer. 2. Use a stoichiometric amount of the nitrating agent and maintain a low temperature. Purify the product using column chromatography. |
| Product is Difficult to Crystallize | 1. Presence of oily impurities. 2. Incorrect recrystallization solvent. | 1. Wash the crude product with a cold, non-polar solvent like hexane to remove some oily impurities before recrystallization. 2. Experiment with different solvent systems for recrystallization, such as ethanol/water, isopropanol, or toluene. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on established methods for the nitration of indene.
Materials:
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1H-Indene
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Concentrated Nitric Acid (70%)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (anhydrous)
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Sodium Bicarbonate (saturated aqueous solution)
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Brine (saturated aqueous solution)
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
Procedure:
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Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.
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Reaction Setup: Dissolve 1H-indene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to -5°C to 0°C in an ice-salt bath.
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Nitration: Add the cold nitrating mixture dropwise to the stirred solution of indene over a period of 30-60 minutes, ensuring the internal temperature does not rise above 0°C.
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Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice. Separate the organic layer.
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Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Yield of this compound (%) | Purity by HPLC (%) | Notes |
| 25 | 35 | 75 | Significant formation of byproducts and tar. |
| 10 | 55 | 85 | Improved yield and purity, some dinitration observed. |
| 0 | 75 | 95 | Good yield and high purity, minimal side products. |
| -10 | 70 | 96 | Reaction rate is slower, but purity is slightly improved. |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Technical Support Center: Byproduct Formation in Indene Nitration
Welcome to the technical support center for indene nitration. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation during the nitration of indene.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your indene nitration experiments.
Problem 1: Low yield of desired mononitroindene and formation of a tar-like substance.
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Question: My reaction is producing a low yield of the desired nitroindene isomers and a significant amount of a dark, viscous, or solid tar. What is causing this, and how can I prevent it?
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Answer: The formation of tar is a strong indication of acid-catalyzed polymerization of indene. Indene is highly susceptible to polymerization in the presence of strong acids like the sulfuric acid used in traditional mixed-acid nitration. The combination of concentrated sulfuric acid and nitric acid creates a highly acidic environment that promotes the polymerization of the electron-rich double bond in the indene molecule.
Troubleshooting Steps:
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Change the Nitrating Agent: Avoid using the standard mixed acid (H₂SO₄/HNO₃) protocol. A milder nitrating agent is recommended to prevent polymerization and other side reactions. The preferred method is the in-situ generation of acetyl nitrate.[1][2]
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Optimize Reaction Temperature: Ensure the reaction is conducted at a low temperature, typically between -15°C and 0°C, to control the exothermic reaction and minimize polymerization.
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Control Reagent Addition: Add the nitrating agent slowly and dropwise to the solution of indene with vigorous stirring to maintain a low localized concentration of the nitrating species and to ensure efficient heat dissipation.
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Problem 2: Significant formation of oxidation byproducts, such as nitrophthalic acids.
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Question: My analysis of the crude product shows the presence of significant amounts of oxidized byproducts like 4-nitrophthalic acid. How can I minimize this?
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Answer: Nitric acid is a strong oxidizing agent, and under the harsh conditions of mixed-acid nitration, it can oxidize the indene molecule. The five-membered ring is particularly susceptible to oxidative cleavage.
Troubleshooting Steps:
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Use a Milder Nitrating Agent: As with polymerization, using acetyl nitrate generated from acetic anhydride and nitric acid is a much milder alternative that significantly reduces the extent of oxidation.[1][2]
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Strict Temperature Control: Maintain a consistently low reaction temperature. Higher temperatures increase the rate of oxidation reactions.
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Stoichiometry Control: Use a controlled amount of the nitrating agent, ideally close to a 1:1 molar ratio with indene, to avoid an excess of the oxidizing nitric acid.
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Problem 3: Difficulty in separating the different nitroindene isomers.
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Question: I have successfully synthesized a mixture of nitroindene isomers, but I am struggling to separate them. What are the recommended methods for purification?
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Answer: The nitration of indene typically yields a mixture of constitutional isomers, primarily 2-nitroindene and 3-nitroindene, along with smaller amounts of other isomers. These isomers often have very similar physical properties, making separation challenging.
Troubleshooting Steps:
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Column Chromatography: The most common method for separating nitroindene isomers is column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is typically effective. Careful optimization of the eluent polarity will be necessary.
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High-Performance Liquid Chromatography (HPLC): For analytical separation and quantification, as well as for preparative separation of smaller quantities, reversed-phase HPLC can be a powerful technique. A C18 column with a mobile phase of acetonitrile and water is a good starting point.
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Recrystallization: If one isomer is present in a significantly higher amount, careful fractional recrystallization from a suitable solvent system may be attempted. However, this is often less effective for mixtures with similar isomer ratios.
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Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in indene nitration?
A1: The primary byproducts depend on the reaction conditions.
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Using Mixed Acid (H₂SO₄/HNO₃): You can expect significant amounts of polyindene (a tar-like polymer) and oxidation products , such as 4-nitrophthalic acid . You will also get a mixture of dinitroindenes and other nitrated and oxidized species.
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Using Acetyl Nitrate (HNO₃/Acetic Anhydride): This milder method primarily yields a mixture of mononitroindene isomers , with significantly reduced amounts of polymers and oxidation products. The main products are typically 2-nitroindene and 3-nitroindene .
Q2: What is the typical ratio of the major nitroindene isomers?
A2: The isomer distribution is dependent on the reaction conditions. While specific quantitative data for indene nitration is not extensively published in readily available literature, for many electrophilic substitutions on indene, the substitution at the 2- and 3-positions of the five-membered ring is competitive. Expect a mixture of 2-nitroindene and 3-nitroindene, and the ratio may need to be determined experimentally for your specific conditions.
Q3: How can I confirm the identity of the different nitroindene isomers?
A3: The most effective method for identifying the isomers is through a combination of chromatographic and spectroscopic techniques.
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GC-MS: Gas Chromatography-Mass Spectrometry can be used to separate the isomers and determine their molecular weight, confirming they are mononitroindenes.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for unambiguous structure elucidation. The chemical shifts and coupling patterns of the protons and carbons in the aromatic and cyclopentadienyl rings will be distinct for each isomer. For example, the chemical shifts of the protons on the double bond and the aromatic protons will differ between 2-nitroindene and 3-nitroindene.[3][4][5][6]
Q4: Can I perform a dinitration of indene?
A4: While dinitration is possible, it typically requires harsher reaction conditions (e.g., higher temperatures, stronger nitrating agents). This will also significantly increase the formation of undesirable byproducts, including extensive oxidation and polymerization. If dinitroindenes are the target, a stepwise approach with purification of the mononitroindene intermediate followed by a second nitration under carefully controlled conditions is advisable.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes in Indene Nitration
| Nitrating Agent | Typical Temperature | Major Products | Major Byproducts | Key Considerations |
| Mixed Acid (H₂SO₄/HNO₃) | 0°C to 25°C | Mixture of nitroindene isomers | Polyindene (tar), Oxidation products (e.g., 4-nitrophthalic acid), Dinitroindenes | High risk of polymerization and oxidation. Difficult to control. Low yield of desired mononitroindenes. |
| Acetyl Nitrate (HNO₃/(CH₃CO)₂O) | -15°C to 0°C | 2-Nitroindene, 3-Nitroindene | Minor amounts of other isomers, minimal polymerization and oxidation products | Milder conditions, better selectivity for mononitration.[1][2] Safer in continuous flow setups.[2] |
Experimental Protocols
Key Experiment: Mononitration of Indene using Acetyl Nitrate
This protocol is a general guideline based on the use of acetyl nitrate for the nitration of sensitive aromatic compounds and should be optimized for your specific setup and safety considerations.
Materials:
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Indene
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Acetic Anhydride
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Fuming Nitric Acid (≥90%)
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Dichloromethane (or another suitable inert solvent)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Preparation of Acetyl Nitrate Solution (in-situ):
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In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve acetic anhydride (1.2 to 1.5 equivalents relative to indene) in an inert solvent like dichloromethane.
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Cool the solution to -15°C in an ice-salt or dry ice-acetone bath.
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Slowly add fuming nitric acid (1.0 equivalent) dropwise to the stirred solution, ensuring the temperature does not rise above -10°C.
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Stir the resulting acetyl nitrate solution at this temperature for 15-30 minutes.
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Nitration Reaction:
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Dissolve indene (1.0 equivalent) in a separate portion of the inert solvent.
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Cool the indene solution to -15°C.
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Slowly add the indene solution dropwise to the pre-formed acetyl nitrate solution. Maintain the reaction temperature at -15°C throughout the addition.
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After the addition is complete, stir the reaction mixture at -15°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
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Work-up:
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water.
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Separate the organic layer.
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Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid - perform this step carefully due to potential gas evolution), and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purification:
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Purify the crude product by column chromatography on silica gel.
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Elute with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity) to separate the different nitroindene isomers and any non-polar byproducts.
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Collect the fractions and analyze them by TLC, GC-MS, and NMR to identify the desired products.
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Mandatory Visualizations
Caption: Troubleshooting workflow for common issues in indene nitration.
Caption: Recommended experimental workflow for the mononitration of indene.
References
Technical Support Center: Purification of 5-Nitro-1H-indene
Welcome to the technical support center for the purification of 5-Nitro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound from a typical reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, which is commonly synthesized by the nitration of 1H-indene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Crystalline Product After Reaction Quenching | The product may be soluble in the quenching medium (e.g., water/ice). | Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane to recover the product before proceeding with purification. |
| Oily Product Instead of Solid Crystals | Presence of significant impurities, residual solvent, or isomeric byproducts (e.g., 6-nitroindene). | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. If this fails, proceed with column chromatography to separate the desired product from impurities. |
| Incomplete Separation of Spots on TLC Plate | Inappropriate solvent system for Thin Layer Chromatography (TLC) or co-elution of impurities. | Optimize the mobile phase for TLC. A common starting point is a mixture of hexane and ethyl acetate. Vary the ratio to achieve better separation (e.g., 9:1, 8:2 Hexane:Ethyl Acetate). The use of a more polar solvent system may be necessary if the product is highly polar. |
| Yellow/Brown Coloration of the Final Product | Presence of colored impurities, possibly dinitro byproducts or oxidation products. | Recrystallize the product from a suitable solvent system. Activated charcoal treatment during recrystallization can also help to remove colored impurities. If recrystallization is ineffective, column chromatography is recommended. |
| Broad or Tailing Peaks in Column Chromatography | The column may be overloaded, the packing may be uneven, or the chosen mobile phase is not optimal. | Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). Use a less polar solvent to load the sample. Ensure the column is packed uniformly without air bubbles. Optimize the mobile phase polarity for better separation. |
| Product is Contaminated with Starting Material (1H-indene) | The nitration reaction did not go to completion. | If the amount of starting material is significant, purification by column chromatography is necessary. 1H-indene is less polar and will elute before this compound in a normal-phase column. |
| Presence of Multiple Isomers in the Final Product | Nitration of indene can lead to the formation of other isomers, such as 6-nitroindene. | Careful column chromatography is the most effective method for separating isomers. Use a long column and a shallow solvent gradient to improve resolution. Multiple recrystallizations may also be attempted, but may be less effective for close-boiling isomers. |
Frequently Asked Questions (FAQs)
Q1: What is a typical reaction mixture for the synthesis of this compound?
A common method for the synthesis of this compound is the nitration of 1H-indene using a nitrating agent. A typical reaction mixture would consist of the crude product after quenching the reaction, which may contain:
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This compound (desired product)
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Unreacted 1H-indene (starting material)
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Isomeric byproducts (e.g., 6-Nitro-1H-indene)
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Dinitro-indenes (over-nitration products)
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Oxidation products
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Residual acid from the nitration reaction
Q2: What are the recommended initial steps for purification after the reaction work-up?
After quenching the reaction with ice-water, the crude product, which may be an oil or a solid, should be extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should then be washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. The organic solvent is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure to yield the crude product.
Q3: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
The choice of purification technique depends on the purity of the crude product.
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Recrystallization is a good option if the crude product is a solid and contains a relatively small amount of impurities.
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Column chromatography is necessary when the crude product is an oil or contains a complex mixture of impurities and isomers that cannot be easily removed by recrystallization.
Q4: What is a good solvent system for the recrystallization of this compound?
A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixed solvent system is often effective. A common choice is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or toluene . The optimal ratio should be determined experimentally by starting with a minimal amount of the more polar solvent to dissolve the compound at its boiling point and then adding the non-polar solvent dropwise until turbidity is observed.
Q5: What are the recommended conditions for column chromatography of this compound?
For normal-phase column chromatography using silica gel, a mobile phase consisting of a mixture of hexane and ethyl acetate is a good starting point. The polarity of the mobile phase should be adjusted based on the TLC analysis of the crude mixture. A typical gradient could start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the more polar components.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a solvent in which it is readily soluble (e.g., ethyl acetate) by gentle heating. Add a less polar solvent (e.g., hexane) dropwise until the solution becomes cloudy. Reheat to obtain a clear solution. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of the hot, more polar solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Add the hot, less polar solvent to the filtrate until persistent cloudiness is observed.
-
Reheat the mixture until it becomes clear.
-
Allow the flask to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry them under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine an appropriate solvent system for separation. The ideal solvent system should give a good separation of the desired product spot from impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a low polarity.
-
Collect fractions and monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute the desired product.
-
-
Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for choosing the purification method.
Technical Support Center: 5-Nitro-1H-indene
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 5-Nitro-1H-indene. It addresses potential stability issues and offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of this compound.
Q1: My this compound sample has changed color from light cream to a darker shade. What does this indicate and what should I do?
A change in color often suggests degradation of the compound. This can be caused by exposure to light, air (oxidation), or elevated temperatures. The nitro group can be susceptible to reduction, and the indene ring system can undergo oxidation or polymerization, leading to colored impurities.
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Immediate Action: Store the sample in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent further degradation.
-
Recommendation: Before use, it is advisable to assess the purity of the discolored sample using techniques like HPLC, TLC, or NMR to identify any potential degradation products. If significant degradation has occurred, it is recommended to use a fresh, pure sample for your experiments to ensure reproducibility and accuracy of results.
Q2: I am observing unexpected side products in my reaction involving this compound. Could this be related to its stability?
Yes, the formation of unexpected side products can be due to the degradation of this compound under the reaction conditions. The nitro group is an electron-withdrawing group, which can influence the reactivity of the indene ring.
-
Potential Causes:
-
Reaction with Oxidizing Agents: Avoid strong oxidizing agents as they are incompatible with this compound.[1][2]
-
Thermal Instability: If your reaction is performed at elevated temperatures, thermal decomposition might occur.
-
pH Instability: Extreme pH conditions can also lead to degradation. It is advisable to perform reactions under neutral or mildly acidic/basic conditions, depending on the specific reaction.
-
-
Troubleshooting Steps:
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Run a control reaction with a fresh sample of this compound.
-
Analyze the starting material for any impurities before starting the reaction.
-
Consider lowering the reaction temperature or using milder reagents if possible.
-
Ensure your reaction is performed under an inert atmosphere if it is sensitive to oxidation.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues with this compound.
Frequently Asked Questions (FAQs)
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored under the following conditions:
| Parameter | Recommendation | Source |
| Temperature | Keep refrigerated. Store in a cool place. | [1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | [1] |
| Light | Store in a tightly closed, light-resistant container. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [1][2][3] |
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[1][2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Q5: Is this compound sensitive to static discharge?
Yes, precautionary measures against static discharge should be taken when handling this compound.[1][3] Use only non-sparking tools and ensure proper grounding.[1]
Hypothetical Degradation Pathway
While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible pathway based on the known reactivity of similar nitroaromatic and indene compounds could involve oxidation.
Caption: A potential degradation pathway for this compound.
Experimental Protocols
Protocol: Basic Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Objective: To evaluate the stability of this compound under conditions of elevated temperature, light exposure, and in the presence of an oxidizing agent.
2. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrogen peroxide (30% solution)
-
Amber and clear HPLC vials
-
HPLC system with a UV detector
-
Oven
-
Photostability chamber or a light source with controlled intensity
3. Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dispense the stock solution into several amber and clear HPLC vials.
-
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in an oven at 60°C.
-
Photolytic Stress: Place a set of clear vials in a photostability chamber. Wrap a control vial in aluminum foil and place it alongside the exposed vials.
-
Oxidative Stress: To another set of amber vials, add a small amount of hydrogen peroxide solution.
-
-
Time Points:
-
Analyze the samples at initial (T=0), 24, 48, and 72-hour time points.
-
-
Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Analyze the samples by HPLC with a suitable C18 column and a mobile phase gradient of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
4. Data Interpretation:
-
Calculate the percentage degradation of this compound at each time point under each stress condition.
-
The appearance of new peaks indicates the formation of degradation products. These can be further characterized by LC-MS if necessary.
This information is intended for guidance and should be used in conjunction with a thorough understanding of the specific experimental context and safety precautions. Always refer to the Safety Data Sheet (SDS) before handling any chemical.
References
Technical Support Center: Synthesis of 5-Nitro-1H-indene
Welcome to the technical support center for the synthesis of 5-Nitro-1H-indene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality starting material (1H-Indene). | 1. Use fresh, concentrated nitric and sulfuric acids. For alternative methods, ensure the nitrating agent (e.g., acetyl nitrate) is freshly prepared. 2. Carefully monitor and control the reaction temperature. For mixed acid nitration, a temperature range of 0-10°C is typically recommended. 3. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). 4. Purify the starting 1H-Indene by distillation before use. |
| Low Yield of this compound | 1. Formation of multiple nitro isomers (e.g., 6-Nitro-1H-indene). 2. Over-nitration leading to dinitro products. 3. Polymerization of indene under strong acidic conditions. 4. Product loss during workup and purification. | 1. Optimize the nitrating agent and reaction conditions to favor 5-position substitution. Using a milder nitrating agent like acetyl nitrate (from acetic anhydride and nitric acid) can improve regioselectivity. 2. Maintain a low reaction temperature and use a stoichiometric amount of the nitrating agent. 3. Add the indene solution slowly to the cooled nitrating mixture with vigorous stirring to minimize localized heating and polymerization. 4. Carefully perform extraction and recrystallization steps. Minimize the number of transfers and use appropriate solvent volumes. |
| Product is an Oil or Fails to Crystallize | 1. Presence of significant impurities, particularly isomeric byproducts. 2. Residual solvent from the reaction or workup. 3. The product is a mixture of isomers which can lower the melting point. | 1. Purify the crude product using flash column chromatography to separate isomers and other impurities before attempting recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum before recrystallization. 3. See solution for Low Yield (1) and purify via chromatography. |
| Poor Purity After Recrystallization | 1. Incorrect recrystallization solvent or solvent system. 2. Cooling the solution too quickly, leading to precipitation instead of crystallization. 3. Insufficient washing of the crystals. 4. Co-crystallization of isomers. | 1. Select a solvent in which this compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixed solvent system like ethanol/water can be effective. 2. Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. 3. Wash the filtered crystals with a small amount of cold recrystallization solvent. 4. If isomers are the primary impurity, column chromatography is recommended prior to final recrystallization. |
| Formation of Dark Polymeric Byproducts | 1. Reaction temperature is too high. 2. Use of overly concentrated acids. 3. Localized "hot spots" in the reaction mixture. | 1. Strictly maintain the recommended low temperature throughout the addition of reagents. 2. While concentrated acids are necessary, ensure they are of the correct molarity and used in the proper ratios. 3. Ensure efficient and vigorous stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the nitration of 1H-Indene?
A1: The most common method is electrophilic aromatic substitution using a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid") at low temperatures (0-10 °C). An alternative method that can offer better regioselectivity involves the use of acetyl nitrate, which is generated in situ from acetic anhydride and nitric acid.
Q2: What are the main byproducts in the synthesis of this compound?
A2: The primary byproduct is the isomeric 6-Nitro-1H-indene. Depending on the reaction conditions, dinitrated indenes and polymeric materials can also be formed. The formation of these byproducts can significantly impact the yield and purity of the desired 5-nitro isomer.
Q3: How can I improve the regioselectivity to favor the 5-nitro isomer over the 6-nitro isomer?
A3: Controlling the reaction temperature and the choice of nitrating agent are crucial. Milder nitrating conditions, such as using acetyl nitrate in acetic anhydride, can sometimes provide a higher ratio of the 5-nitro isomer compared to the more aggressive mixed acid method. Careful optimization of the reaction time and temperature is key.
Q4: What is the best way to purify crude this compound?
A4: A two-step purification process is generally most effective. First, use flash column chromatography on silica gel to separate the 5-nitro and 6-nitro isomers, as their polarities are often different enough for separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. Following chromatographic separation, recrystallization from a suitable solvent like ethanol will yield highly pure this compound.
Q5: How can I confirm the purity and identity of my final product?
A5: The purity and identity of this compound should be confirmed using a combination of analytical techniques. Melting point analysis will show a sharp melting range for a pure compound. Thin Layer Chromatography (TLC) can be used to check for the presence of impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.
Experimental Protocols
Protocol 1: Nitration of 1H-Indene using Mixed Acid
This protocol describes a standard method for the nitration of indene using a mixture of nitric and sulfuric acids.
Materials:
-
1H-Indene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve 1H-Indene in dichloromethane.
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Add the indene solution dropwise to the cold mixed acid solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography followed by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the separation of this compound from its isomers and other impurities.
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the ethyl acetate concentration to 20%).
-
Collect fractions and monitor them by TLC to identify those containing the desired this compound. The 5-nitro isomer is typically more polar than the 6-nitro isomer.
-
Combine the pure fractions containing this compound and concentrate under reduced pressure.
Protocol 3: Purification by Recrystallization
This protocol describes the final purification step to obtain high-purity crystalline this compound.
Materials:
-
Partially purified this compound (from chromatography)
-
Ethanol (95% or absolute)
Procedure:
-
Dissolve the this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
The following table summarizes typical results obtained from different nitration methods. Please note that actual yields may vary depending on the specific experimental conditions and scale.
| Nitrating Agent | Reaction Conditions | Typical Yield of this compound | **Purity before Recrystallization (Isomer Ratio 5-NO₂:6-NO₂) ** |
| HNO₃ / H₂SO₄ | 0-10 °C, 2 hours | 50-65% | ~ 2:1 to 3:1 |
| HNO₃ / Ac₂O | 0-5 °C, 3 hours | 60-75% | ~ 4:1 to 5:1 |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship for Troubleshooting Low Yield
managing exothermic reactions in indene nitration
Technical Support Center: Indene Nitration
This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the nitration of indene. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with indene nitration?
A1: The nitration of indene is a highly exothermic reaction, meaning it releases a significant amount of heat.[1] The primary hazards stem from this exothermicity, which can lead to a "runaway reaction" if not properly controlled.[2][3] Key hazards include:
-
Thermal Runaway: An uncontrolled increase in temperature that accelerates the reaction rate, leading to a rapid release of heat and gases.[2][3] This can cause a dangerous pressure buildup and potential explosion.[2]
-
Violent Decomposition: At elevated temperatures, nitrated organic compounds can decompose explosively.[4]
-
Formation of Byproducts: High temperatures can lead to the formation of undesirable and potentially unstable byproducts, including dinitrated compounds and oxidation products.[5][6]
-
Chemical Burns: The nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, is extremely corrosive and can cause severe chemical burns upon contact.[2]
-
Toxic Fumes: The reaction can release toxic nitrogen dioxide gas, which is harmful if inhaled.[1][2] Indene itself can irritate the skin, eyes, nose, and throat.[7]
Q2: My reaction temperature is increasing too rapidly. What should I do?
A2: A rapid temperature increase is a critical situation that requires immediate action to prevent a thermal runaway. Follow this emergency protocol:
-
Immediately stop the addition of all reagents , especially the nitrating agent.[8]
-
Enhance cooling efficiency. Ensure your cooling bath (e.g., ice-water or brine) has sufficient capacity and is making good contact with the reaction vessel.[9]
-
Maintain vigorous agitation. Good mixing is crucial for dissipating heat and preventing the formation of localized hot spots.[8] An agitation failure during nitrating agent addition is a severe hazard and may require immediate quenching ("drown-out") of the reaction.[8]
-
Prepare for emergency quenching. If the temperature continues to rise uncontrollably, carefully pour the reaction mixture into a large volume of cold water or an ice slurry to stop the reaction. This procedure should be established as part of your risk assessment before starting the experiment.
-
Alert personnel and evacuate if necessary. If you suspect a runaway reaction is imminent, evacuate the area immediately.
References
- 1. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US2140345A - Controlling temperature of nitration reactions - Google Patents [patents.google.com]
- 5. TNT - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. nj.gov [nj.gov]
- 8. icheme.org [icheme.org]
- 9. chm.uri.edu [chm.uri.edu]
characterization of impurities in 5-Nitro-1H-indene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include:
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Isomeric mononitroindenes: Primarily 4-Nitro-1H-indene and 6-Nitro-1H-indene, and to a lesser extent, 7-Nitro-1H-indene. The formation of these isomers is dictated by the regioselectivity of the electrophilic aromatic substitution on the indene ring.
-
Dinitrated products: Dinitro-1H-indenes can form if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent).
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Oxidation products: The indene scaffold can be susceptible to oxidation, particularly under strong acidic and oxidative conditions of nitration. A known oxidation byproduct is 4-nitrophthalic acid.[1]
-
Unreacted 1H-indene: Incomplete reaction can lead to the presence of the starting material in the crude product.
-
Polymerization products: Indene is prone to polymerization, especially in the presence of strong acids.
Q2: How can I minimize the formation of dinitrated impurities?
A2: To minimize dinitration, it is crucial to control the reaction stoichiometry and temperature. Use a modest excess of the nitrating agent and maintain a low reaction temperature, typically between -10 °C and 0 °C. Slow, dropwise addition of the nitrating agent to the solution of 1H-indene can also help to prevent localized areas of high concentration and temperature, which favor dinitration.
Q3: What are the optimal reaction conditions to maximize the yield of this compound?
A3: Optimal conditions typically involve the slow addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) to a solution of 1H-indene in an inert solvent (such as acetic anhydride or dichloromethane) at a controlled low temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion of the starting material to the desired product.
Q4: How can I remove the isomeric nitroindene impurities from my final product?
A4: Separation of isomeric nitroindenes can be challenging due to their similar physical properties. Column chromatography on silica gel is the most effective method. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, can be used to separate the isomers. The polarity of the nitroindene isomers may differ slightly, allowing for their separation. Fractional crystallization can also be attempted, although it is often less effective for closely related isomers.
Q5: My reaction mixture turned dark and formed a solid mass. What happened?
A5: The formation of a dark, solid mass is likely due to the polymerization of indene. This is often triggered by excessively high temperatures or a high concentration of the acid catalyst. To prevent this, ensure that the reaction is conducted at a sufficiently low temperature and that the addition of the nitrating agent is slow and controlled. Using a more dilute solution of the starting material can also help to mitigate polymerization.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but be cautious of increased side product formation. |
| Decomposition of Product | The product may be sensitive to the work-up conditions. Ensure that the work-up is performed promptly and at a low temperature. Avoid prolonged exposure to strong acids. |
| Polymerization of Starting Material | Maintain a low reaction temperature (ideally below 0 °C). Ensure efficient stirring to dissipate heat. Consider using a higher dilution of the starting material. |
| Loss during Work-up/Purification | Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase. Use an appropriate solvent system for column chromatography to ensure good separation and recovery. |
Problem 2: Presence of Significant Amounts of Isomeric Impurities
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | The isomer distribution can be temperature-dependent. Perform the reaction at a consistent and low temperature to favor the formation of the desired 5-nitro isomer. |
| Incorrect Nitrating Agent | The choice of nitrating agent can influence regioselectivity. Experiment with different nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) to see if the isomer ratio can be improved. |
| Inefficient Purification | Optimize the column chromatography conditions. Use a long column with a shallow solvent gradient to improve the separation of the isomers. Analyze fractions carefully by TLC or GC-MS to identify and isolate the desired product. |
Problem 3: Formation of Oxidation Byproducts (e.g., 4-Nitrophthalic Acid)
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Avoid high temperatures and prolonged reaction times. The use of a milder nitrating agent may also reduce the extent of oxidation. |
| Presence of Oxidizing Contaminants | Ensure that all reagents and solvents are pure and free from oxidizing impurities. |
| Work-up Procedure | Quench the reaction promptly at the end of the reaction time to prevent further oxidation. An aqueous wash with a reducing agent, such as a dilute solution of sodium bisulfite, can be considered during the work-up to remove excess oxidizing species. |
Characterization of Impurities
The following table summarizes the expected characteristics of the main product and its potential impurities. Please note that the NMR data for the isomeric impurities are predicted based on general principles of electrophilic aromatic substitution and may vary from experimental values.
| Compound | Molecular Weight | Expected 1H NMR Chemical Shift Ranges (ppm) | Expected Mass Spectrum (m/z) |
| This compound (Product) | 161.16 | Aromatic protons: ~7.5-8.5; Alkenic protons: ~6.5-7.0; Methylene protons: ~3.4 | M+ at 161, fragments corresponding to loss of NO2 (115) and other characteristic fragments. |
| 4-Nitro-1H-indene (Isomer) | 161.16 | Aromatic protons shifted downfield compared to the 5-nitro isomer due to proximity to the nitro group. | M+ at 161, similar fragmentation pattern to the 5-nitro isomer. |
| 6-Nitro-1H-indene (Isomer) | 161.16 | Aromatic proton shifts will differ from the 5-nitro isomer, with predictable splitting patterns. | M+ at 161, similar fragmentation pattern to the 5-nitro isomer. |
| Dinitro-1H-indene (Byproduct) | 206.16 | Fewer aromatic protons, with significant downfield shifts due to two nitro groups. | M+ at 206, fragments showing loss of one or two nitro groups. |
| 4-Nitrophthalic acid (Oxidation) | 211.13 | Aromatic protons in the region of ~8.0-9.0; two carboxylic acid protons (broad singlets). | M+ at 211, characteristic fragments for aromatic carboxylic acids. |
| 1H-Indene (Starting Material) | 116.16 | Aromatic protons: ~7.1-7.5; Alkenic protons: ~6.5-7.0; Methylene protons: ~3.3 | M+ at 116. |
Experimental Protocols
Synthesis of this compound
This is a representative protocol and may require optimization.
-
Preparation of the Nitrating Mixture: In a flask cooled to 0 °C in an ice-salt bath, slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1.1 eq) with stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, dissolve 1H-indene (1.0 eq) in a suitable solvent (e.g., acetic anhydride or dichloromethane). Cool the solution to -10 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1H-indene, ensuring the internal temperature does not rise above -5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -10 °C to 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 10:1 hexane:ethyl acetate eluent).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for common impurities in this compound synthesis.
References
Validation & Comparative
Spectroscopic Identification of 5-Nitro-1H-indene Isomers: A Comparative Guide
A comprehensive spectroscopic comparison of 5-Nitro-1H-indene and its isomers is currently hindered by the limited availability of published experimental data. Extensive searches for detailed spectroscopic information (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its positional isomers, such as 4-Nitro-1H-indene and 6-Nitro-1H-indene, did not yield sufficient quantitative data to construct a direct comparative guide as requested.
While general principles of spectroscopic analysis can be applied to predict the expected spectral features of these isomers, this guide cannot provide specific experimental data for direct comparison at this time. The following sections will, therefore, outline the theoretical principles and expected trends in the spectroscopic data for these compounds, along with general experimental protocols.
Predicted Spectroscopic Trends for Nitroindene Isomers
The position of the nitro (-NO₂) group on the indene ring system will significantly influence the electronic environment of the protons and carbons, leading to distinct differences in their respective NMR, IR, and mass spectra.
¹H NMR Spectroscopy: The electron-withdrawing nature of the nitro group will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). The splitting patterns (multiplicity) and coupling constants (J-values) will be crucial for determining the substitution pattern on the aromatic ring. For instance, the protons ortho to the nitro group are expected to be the most downfield in the aromatic region.
¹³C NMR Spectroscopy: Similarly, the carbon atom directly attached to the nitro group will experience significant deshielding. The signals of other carbons in the aromatic ring will also be affected, with the degree of the effect depending on their position relative to the nitro group.
Infrared (IR) Spectroscopy: All nitroindene isomers will exhibit characteristic strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The exact frequencies may vary slightly depending on the isomer.
Mass Spectrometry (MS): The electron ionization (EI) mass spectra of the isomers are expected to show a molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation patterns may differ based on the stability of the resulting fragments, which is influenced by the position of the nitro group. Common fragmentation pathways would involve the loss of NO₂ and other small neutral molecules.
Logical Workflow for Isomer Identification
The differentiation between various this compound isomers from an unknown sample would follow a systematic analytical workflow. This process involves isolating the individual isomers followed by their characterization using a suite of spectroscopic techniques.
Caption: A logical workflow for the separation and spectroscopic identification of this compound isomers.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques that would be employed for the identification and characterization of this compound isomers.
1. High-Performance Liquid Chromatography (HPLC) for Isomer Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. The gradient can be optimized to achieve the best separation of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitroaromatic compounds show strong absorbance (e.g., 254 nm).
-
Procedure: A solution of the isomer mixture is prepared in the mobile phase and injected into the HPLC system. Fractions corresponding to each separated isomer are collected for subsequent spectroscopic analysis.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the isolated isomer is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
2D NMR (COSY, HSQC): Correlation spectroscopy experiments are performed to establish proton-proton and proton-carbon correlations, which are invaluable for unambiguous signal assignment.
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, a small amount of the isolated isomer is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the beam path, and the spectrum is acquired, typically over a range of 4000-400 cm⁻¹.
4. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Procedure: For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer. For a direct insertion probe, a small amount of the sample is placed on the probe, which is then inserted into the ion source. The instrument is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Quantitative Analysis of 5-Nitro-1H-indene: A Comparative Guide to Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of quantitative analytical methodologies for 5-Nitro-1H-indene, a nitro-aromatic compound of interest in various research fields. Due to the limited availability of validated quantitative methods specifically for this compound, this document presents a proposed High-Performance Liquid Chromatography (HPLC) method based on established protocols for similar nitro-aromatic compounds. For comparative purposes, a well-established and validated method for a structurally related and extensively studied compound, 1-Nitropyrene, is also detailed. Both HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) techniques are discussed, providing researchers with the necessary information to select the most appropriate method for their specific application.
Comparison of Quantitative Analytical Methods
The following tables summarize the proposed and established analytical methods for the quantitative determination of this compound and the comparator, 1-Nitropyrene.
Table 1: Proposed High-Performance Liquid Chromatography (HPLC) Method for this compound
| Parameter | Proposed Method |
| Instrumentation | HPLC with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Estimated around 254 nm (UV) |
| Injection Volume | 20 µL |
| Expected Performance | |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 2: Comparison of Validated HPLC and GC-MS Methods for 1-Nitropyrene
| Parameter | HPLC with Fluorescence Detection (FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Instrumentation | HPLC with Fluorescence Detector | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | C18 reverse-phase column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | Excitation/Emission wavelengths specific for 1-Aminopyrene (after reduction) | Electron Ionization (EI) with Selected Ion Monitoring (SIM) |
| Performance Data | ||
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | pg/mL range | pg/µL range |
| Limit of Quantitation (LOQ) | pg/mL range | pg/µL range |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Recovery) | 90-110% | 85-115% |
Experimental Protocols
Detailed methodologies for the proposed and established analytical techniques are provided below.
Proposed HPLC-UV Method for this compound
This proposed method is based on common practices for the analysis of nitro-aromatic compounds.
1. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40, v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor the absorbance at a wavelength determined by UV spectral analysis of a standard solution (a preliminary scan should be performed to identify the wavelength of maximum absorbance, λmax). 254 nm is a common starting point for aromatic compounds.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Validated HPLC-FLD Method for 1-Nitropyrene
This method involves a post-column reduction of the nitro group to a fluorescent amino group for enhanced sensitivity.
1. Standard and Sample Preparation:
-
Follow a similar procedure as for this compound to prepare stock and working standard solutions of 1-Nitropyrene.
-
Sample extraction from complex matrices (e.g., environmental samples) may require techniques like Soxhlet or ultrasonic extraction followed by solid-phase extraction (SPE) for cleanup.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a fluorescence detector and a post-column reduction system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Post-Column Reduction: Pass the column effluent through a reduction column (e.g., packed with zinc or platinum) to convert 1-Nitropyrene to 1-Aminopyrene.
-
Detection: Set the fluorescence detector to the excitation and emission wavelengths of 1-Aminopyrene.
-
Injection Volume: 20 µL.
Validated GC-MS Method for 1-Nitropyrene
This method is highly selective and sensitive, making it suitable for trace-level analysis in complex matrices.
1. Standard and Sample Preparation:
-
Prepare stock and working standard solutions of 1-Nitropyrene in a volatile solvent like hexane or dichloromethane.
-
Sample preparation often involves extraction and cleanup steps similar to the HPLC method.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
Inlet Temperature: 280 °C (splitless injection).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions of 1-Nitropyrene (e.g., m/z 247, 217, 201).
-
Injection Volume: 1 µL.
Visualizations
The following diagrams illustrate the analytical workflow and a potential biological pathway relevant to this compound.
Caption: Analytical workflow for the quantitative analysis of this compound.
Caption: Plausible metabolic activation and toxicity pathway for this compound.
A Comparative Guide to the Bioactivity of 5-Nitro-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various 5-Nitro-1H-indene derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The primary mechanisms of action appear to involve the disruption of key cellular signaling pathways and processes essential for cancer cell proliferation and survival.
Comparative Efficacy of this compound and Related Derivatives
The following table summarizes the in vitro anticancer activity of various indene and indole derivatives, highlighting their potency against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydro-1H-indene | Compound 12d | A549 (Lung Carcinoma) | 0.087 | [1][2] |
| Hela (Cervical Cancer) | 0.078 | [1][2] | ||
| H22 (Hepatocellular Carcinoma) | 0.068 | [1][2] | ||
| K562 (Chronic Myelogenous Leukemia) | 0.028 | [1][2] | ||
| Indeno[3][4]naphthyridines | Not Specified | BT 20 (Breast Cancer) | - | [5] |
| A549 (Lung Adenocarcinoma) | - | [5] | ||
| SKOV3 (Ovarian Carcinoma) | - | [5] | ||
| Rotenone Derivatives | Compound 1 (oxime derivative) | HCT116 (Colon Cancer) | Lower than parent compound | [6] |
| Compound 2 (alcohol analogue) | HCT116 (Colon Cancer) | Lower than parent compound | [6] |
Note: A lower IC50 value indicates a higher potency of the compound.
Mechanism of Action: Targeting Key Signaling Pathways
Several studies suggest that the anticancer effects of indene derivatives are linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.
One of the key pathways implicated is the Ras/Raf/MEK/ERK signaling pathway , which plays a central role in regulating cell proliferation, differentiation, and survival.[2][7][8][9] Mutations in this pathway are common in many human cancers, leading to uncontrolled cell growth.[7][9] Certain indene derivatives have been shown to inhibit components of this pathway, thereby halting the proliferative signals and inducing cancer cell death.
Another important mechanism is the inhibition of tubulin polymerization .[1][2] Tubulin is a protein that assembles into microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these derivatives disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][2]
Caption: The Ras/Raf/MEK/ERK signaling cascade and a potential point of inhibition by this compound derivatives.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Research into new antimicrobial agents is crucial, and this compound derivatives have shown promise in this area.
Comparative Efficacy Against Bacterial Strains
The antimicrobial activity of chemical compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
While specific comparative MIC values for a series of this compound derivatives are not extensively available in the public domain, related nitro-containing compounds have demonstrated antibacterial properties. For instance, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives exhibited a broad spectrum of activity against various bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1.95 to 500 µg/ml.[6] One benzamide derivative was particularly potent against drug-resistant Bacillus subtilis and S. aureus with MIC values of 1.95 and 7.8 µg/ml, respectively.[6]
Further research is needed to establish a clear comparative profile of this compound derivatives against clinically relevant bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases. The anti-inflammatory potential of this compound derivatives is an emerging area of research, with studies suggesting that these compounds may modulate key inflammatory pathways.
Inhibition of Inflammatory Mediators
Inflammation is a complex biological response involving the production of various mediators, including nitric oxide (NO) and prostaglandins. The enzymes responsible for the production of these mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX-1 and COX-2), are important targets for anti-inflammatory drugs.
While specific data for this compound derivatives is limited, a study on nitro-Schiff base compounds demonstrated a reduction in nitric oxide production both in vitro and in vivo.[10] Furthermore, various heterocyclic compounds have been shown to selectively inhibit the COX-2 enzyme, which is a key player in inflammation and pain.[3][11][12][13][14] This suggests that this compound derivatives may also exert their anti-inflammatory effects through the inhibition of these enzymes.
Further investigations are required to quantify the inhibitory effects of this compound derivatives on NO production and COX enzyme activity to establish a clear structure-activity relationship.
Caption: Postulated anti-inflammatory mechanism of this compound derivatives via inhibition of iNOS and COX-2.
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus or E. coli) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibitory Assay (Griess Assay)
This assay measures the production of nitric oxide by macrophages, a key indicator of inflammation.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Stimulation and Treatment: Stimulate the macrophages with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the this compound derivatives. Include a control with LPS and no compound, and a blank with cells only.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the solution at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the compounds. Calculate the IC50 value.[7]
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indeno[1,5]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Targeting the RAS/RAF/MAPK pathway for cancer therapy: from mechanism to clinical studies | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Nitroindole Isomers: A Guide for Researchers
A Note on Scope: While the initial focus of this guide was a comparative analysis of nitroindene isomers, a comprehensive literature search revealed a scarcity of available data for a direct and meaningful comparison of these specific compounds. Therefore, this guide presents a comparative analysis of the closely related and more extensively studied nitroindole isomers . This information is intended to provide valuable insights for researchers, scientists, and drug development professionals working with nitro-substituted heterocyclic compounds.
This guide provides a comparative overview of the synthesis, physicochemical properties, and biological activities of 4-, 5-, 6-, and 7-nitroindole. The information is collated from various studies to offer a structured comparison for research and development purposes.
Data Presentation: Physicochemical Properties of Nitroindole Isomers
The following table summarizes the key physicochemical properties of the four primary nitroindole isomers. It is important to note that some data points are derived from different sources and experimental conditions.
| Property | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole | 7-Nitroindole |
| Molecular Formula | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol [1] | 162.15 g/mol | 162.15 g/mol [2] | 162.15 g/mol |
| CAS Number | 4769-97-5[1] | 6146-52-7 | 4769-96-4[2] | 6960-42-5 |
| Appearance | Yellow to brown crystalline powder[3] | - | Yellow powder[4] | - |
| Melting Point (°C) | 205-207 | 141-144 | 139-143[4] | 94-98 |
| Solubility | Soluble in acetone, dichloromethane, ethyl acetate, methanol[1] | - | - | - |
| pKa | 14.76 ± 0.30 (Predicted)[1] | - | - | - |
Experimental Protocols
Detailed methodologies for the synthesis of nitroindole isomers vary. Below are representative protocols for the synthesis of 4-nitroindole and a regioselective method for 6-nitroindole derivatives.
Synthesis of 4-Nitroindole
This procedure is adapted from a well-established method and involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate and potassium ethoxide.[5]
Materials:
-
Ethyl N-(2-methyl-3-nitrophenyl)formimidate
-
Diethyl oxalate
-
Potassium ethoxide
-
Dry dimethylformamide (DMF)
-
Dry dimethyl sulfoxide (DMSO)
Procedure:
-
A solution of diethyl oxalate in dry DMF is cooled in an ice bath.
-
Potassium ethoxide is added to the cooled solution with vigorous stirring.
-
This mixture is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate in dry DMSO.
-
The resulting deep-red solution is stirred for 1 hour at approximately 40°C.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is filtered and dried.
-
Purification can be achieved through sublimation or recrystallization from methanol, ethanol, or acetonitrile.[5]
Regioselective Synthesis of 6-Nitroindole Derivatives
This method describes a cesium carbonate-promoted synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds, involving the formation of new C-C and C-N bonds.[6]
Materials:
-
Enaminones
-
Nitroaromatic compounds
-
Cesium carbonate (Cs₂CO₃)
Procedure:
-
A mixture of the enaminone, nitroaromatic compound, and cesium carbonate is prepared.
-
The reaction is carried out under transition metal-free conditions.
-
This method allows for the highly regioselective formation of two new C-C and C-N bonds, yielding the 6-nitroindole derivative.[6]
Biological Activities and Signaling Pathways
Nitroindole isomers and their derivatives have been investigated for a range of biological activities, with the position of the nitro group significantly influencing their therapeutic potential.
-
4-Nitroindole: Derivatives of 4-nitroindole have been synthesized and evaluated as antagonists for the 5-HT2A and 5-HT2C serotonin receptors.[7] These receptors are implicated in various neurological and psychiatric disorders, making 4-nitroindole a valuable scaffold for the development of novel therapeutics in this area.[3][7] The antagonism of these receptors can modulate downstream signaling pathways involved in mood, cognition, and perception.
-
5-Nitroindole: Certain 5-nitroindole derivatives have been identified as binders to the c-Myc G-quadruplex and exhibit anticancer activity.[8] The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is common in many cancers. G-quadruplexes are secondary structures in nucleic acids that can regulate gene expression. Ligands that stabilize the c-Myc G-quadruplex can downregulate c-Myc expression, leading to cell cycle arrest and apoptosis in cancer cells.
-
6-Nitroindole: This isomer is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4] It is also a component in the development of fluorescent probes for biological imaging.[4]
-
7-Nitroindole: 7-Nitroindole serves as a reactant in the preparation of inhibitors for several enzymes, including protein kinases and cyclooxygenase (COX). It is also used in the synthesis of antagonists for the mineralocorticoid receptor. 7-Nitroindole-2-carboxylic acid is a notable derivative used as a pharmaceutical intermediate.[9]
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a nitroindole isomer.
Caption: Generalized workflow for the synthesis and purification of nitroindole isomers.
The diagram below illustrates the targeted biological pathways of different nitroindole isomers.
Caption: Biological targets of various nitroindole isomer derivatives.
References
- 1. 4-Nitroindole | 4769-97-5 [chemicalbook.com]
- 2. 6-Nitroindole | 4769-96-4 | FN52496 | Biosynth [biosynth.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Researcher's Guide to the Spectroscopic Comparison of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR)—for the characterization of nitroaromatic compounds. Supporting experimental data is presented in clear, comparative tables, and detailed experimental protocols are provided for each method.
Spectroscopic Data Comparison
The unique electronic and vibrational properties imparted by the nitro (-NO₂) group on an aromatic ring give rise to characteristic spectral features. The position and number of these groups significantly influence the spectra, providing a powerful tool for structural elucidation and differentiation.
Table 1: UV-Vis Absorption Maxima (λmax) of Selected Nitroaromatics
The UV-Vis spectra of nitroaromatic compounds are characterized by strong absorption bands. The addition of multiple nitro groups often results in a hypsochromic (blue) shift of the primary absorption band.[1] For example, in ethanol, m-dinitrobenzene shows an absorption maximum at a shorter wavelength than nitrobenzene.[2]
| Compound | Solvent | λmax (nm) |
| Nitrobenzene | Water | ~260-270 |
| 2-Nitrophenol | Water | ~275, ~345 |
| 4-Nitrophenol | Water | ~315 |
| 2,4-Dinitrophenol | Water | ~355 |
Note: Data synthesized from graphical representations and textual descriptions.[3] Absolute values can vary with solvent and pH.
Table 2: Characteristic Infrared (IR) Frequencies for the Nitro Group
The most distinct features in the IR spectra of nitroaromatic compounds are the strong absorption bands from the asymmetric and symmetric stretching vibrations of the N-O bonds.[4] These two intense peaks are easily identifiable in the mid-infrared region.[5]
| Compound | Asymmetric Stretch (νas NO₂) (cm⁻¹) | Symmetric Stretch (νs NO₂) (cm⁻¹) |
| General Range | 1550 - 1500 | 1390 - 1330 |
| Nitrobenzene | ~1530 | ~1360 |
| m-Nitrotoluene | 1527 | 1350 |
Data sourced from Spectroscopy Online and a study on the IR spectra of nitrobenzene.[3][5]
Table 3: Characteristic Raman Shifts for the Nitro Group
Raman spectroscopy also probes the vibrational modes of the nitro group. The symmetric stretch is typically a strong and characteristic band.
| Compound | Symmetric Stretch (νs NO₂) Raman Shift (cm⁻¹) |
| Nitrobenzene | 1338 |
| 2-Nitrophenol | 1351 |
Data sourced from studies on the resonance Raman of nitrobenzene and 2-nitrophenol.[2][6]
Table 4: ¹H and ¹³C NMR Chemical Shifts (δ) for Selected Nitroaromatics
The powerful electron-withdrawing nature of the nitro group significantly deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield) in NMR spectra. Protons ortho to the nitro group are the most deshielded.[2]
| Compound | Nucleus | Position | Chemical Shift (δ, ppm) |
| Nitrobenzene | ¹H | H-2, H-6 (ortho) | 8.25 |
| H-4 (para) | 7.71 | ||
| H-3, H-5 (meta) | 7.56 | ||
| 2,4-Dinitrotoluene | ¹H | H-3 | 8.60 |
| H-5 | 8.23 | ||
| H-6 | 7.55 | ||
| CH₃ | 2.55 | ||
| ¹³C | C-1 (C-CH₃) | 139.5 | |
| C-2 (C-NO₂) | 150.2 | ||
| C-3 | 116.9 | ||
| C-4 (C-NO₂) | 145.8 | ||
| C-5 | 129.9 | ||
| C-6 | 130.8 | ||
| CH₃ | 18.3 | ||
| 4-Nitrotoluene | ¹³C | C-1 (C-CH₃) | 145.9 |
| C-2, C-6 | 129.8 | ||
| C-3, C-5 | 123.5 | ||
| C-4 (C-NO₂) | 146.2 | ||
| CH₃ | 21.6 |
Solvent: CDCl₃ or DMSO-d₆. Values are representative and may vary slightly based on solvent and instrument.[2][7]
Experimental Workflows and Logical Relationships
A generalized workflow for the spectroscopic characterization of a nitroaromatic compound involves sample preparation, data acquisition across multiple platforms, and integrated analysis to confirm the structure.
Caption: Workflow for the analysis of nitroaromatic compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
UV-Visible (UV-Vis) Spectroscopy Protocol
This protocol outlines the general procedure for obtaining a UV-Vis absorption spectrum of a nitroaromatic compound in solution.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Select a solvent that dissolves the compound and is transparent in the wavelength range of interest. Common solvents include ethanol, methanol, and cyclohexane. Be aware of the solvent's UV cutoff wavelength.
-
Prepare a stock solution of the nitroaromatic compound of a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to prepare a sample with an absorbance value ideally between 0.1 and 1.0. This typically corresponds to a concentration in the range of 0.01-0.1 mM.
-
Prepare a "blank" sample containing only the pure solvent.
-
-
Data Acquisition:
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20 minutes for stabilization.
-
Select the desired wavelength range for the scan (e.g., 200-600 nm).
-
Fill a pair of matched quartz cuvettes with the blank solvent. Place them in both the reference and sample holders of the instrument.
-
Run a baseline correction or "autozero" to subtract the absorbance of the solvent and cuvettes.
-
Remove the cuvette from the sample holder, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.
-
Place the sample cuvette back into the sample holder and initiate the scan.
-
Save the resulting spectrum, which plots absorbance versus wavelength. The peak of maximum absorbance is recorded as λmax.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
This protocol describes the analysis of a solid nitroaromatic compound using the thin solid film method.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation (Thin Solid Film):
-
Obtain a clean, dry salt plate (e.g., KBr or NaCl) from a desiccator.
-
Place a small amount of the solid sample (approx. 10-50 mg) into a clean vial or test tube.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to completely dissolve the solid.
-
Using a pipette, transfer one or two drops of this solution onto the surface of the salt plate.
-
Allow the solvent to fully evaporate in a fume hood, which will leave a thin, even film of the solid compound on the plate.
-
-
Data Acquisition:
-
Place the sample-free, clean salt plate in the spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Remove the plate, prepare the thin film as described above, and place the plate back into the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
If the peaks are too intense (bottoming out), the film is too thick. Clean the plate and prepare a new film using a more dilute solution. If peaks are too weak, add another drop of the solution to the existing film and re-measure.
-
After analysis, thoroughly clean the salt plate with the appropriate solvent and return it to the desiccator.
-
Raman Spectroscopy Protocol
This protocol provides a general method for acquiring a Raman spectrum from a solid or liquid nitroaromatic sample.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), focusing optics, a spectrometer, and a CCD detector.
-
Sample Preparation:
-
Solids: A small amount of the powdered sample can be placed on a microscope slide or pressed into a pellet.
-
Liquids/Solutions: The sample can be placed in a glass vial or a quartz cuvette.
-
-
Data Acquisition:
-
Turn on the laser and spectrometer, allowing them to stabilize as per the manufacturer's instructions.
-
Place the sample into the instrument's sample holder.
-
Using the instrument's viewing system (e.g., a microscope), focus the laser beam onto the surface of the sample.
-
Set the data acquisition parameters. This includes laser power, exposure time, and the number of accumulations (scans). Start with low laser power to avoid sample burning or degradation, especially for colored compounds which may absorb the laser energy.
-
Acquire the spectrum. The spectrometer disperses the inelastically scattered light, and the CCD detector records its intensity as a function of the energy shift from the laser line (Raman shift, in cm⁻¹).
-
Process the acquired spectrum, which may include removing background fluorescence and cosmic rays, if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol details the preparation and analysis of a nitroaromatic compound for ¹H NMR.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Ensure the sample is pure and free of residual solvents by drying under high vacuum.
-
Weigh approximately 5-25 mg of the nitroaromatic compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its depth using the depth gauge.
-
Place the sample into the NMR magnet (either manually or via an autosampler).
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample volume to achieve sharp, well-resolved peaks. Most modern instruments perform this step automatically.
-
Set the acquisition parameters for a standard ¹H experiment (e.g., number of scans, pulse width, acquisition time).
-
Acquire the spectrum. The resulting Free Induction Decay (FID) is then Fourier transformed by the instrument's software to generate the frequency-domain NMR spectrum.
-
Process the spectrum: apply phase correction, baseline correction, and reference the chemical shift scale (typically to the residual solvent peak or internal standard like TMS).
-
Integrate the peaks to determine the relative ratios of protons and analyze the coupling patterns (multiplicity) to deduce the connectivity of atoms.
-
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Ultraviolet Absorption Spectra of o -, m - and p -Dinitrobenzene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Purity Validation of 5-Nitro-1H-indene Derivatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides an objective comparison of common analytical techniques for validating the purity of 5-Nitro-1H-indene derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the impurities, the required level of accuracy and precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis are the most widely accepted methods for purity assessment of small organic molecules like this compound derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile impurities.
| Parameter | HPLC (UV-Vis Detection) | qNMR (¹H NMR) | Elemental Analysis | GC-MS |
| Principle | Separation based on polarity, with quantification by UV-Vis absorbance. | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei. | Determines the percentage of Carbon, Hydrogen, and Nitrogen. | Separation based on volatility and polarity, with identification and quantification by mass-to-charge ratio. |
| Primary Use | Purity determination and impurity profiling. | Absolute and relative quantification, structural confirmation. | Confirmation of elemental composition and purity. | Identification and quantification of volatile impurities. |
| Typical Accuracy | 98-102% | 98.5-101.5% | ±0.4% of theoretical values | 95-105% |
| Typical Precision (RSD%) | < 2% | < 1% | < 0.3% | < 5% |
| Limit of Quantification (LOQ) | ~0.01% | ~0.1% | Not applicable | ~0.001% |
| Throughput | High | Medium | Low | High |
| Reference Standard | Required for each impurity | Required (internal or external) | Not required | Required for quantification |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and validation.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity determination of this compound derivatives and the quantification of related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
This compound derivative sample
-
Reference standards for the main compound and known impurities
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., acetonitrile) to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound derivative sample in the same solvent as the standards to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or the λmax of the nitroaromatic chromophore)
-
Gradient: A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Data Processing: Identify and integrate the peaks corresponding to the main compound and any impurities. Calculate the purity based on the area percentage of the main peak or by using the calibration curve for quantification of impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines the determination of the absolute purity of a this compound derivative using an internal standard.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound derivative sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound derivative sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation:
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Elemental Analysis
This method verifies the elemental composition of the this compound derivative.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Interpretation: The experimental percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.[2]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: A workflow for the purity validation of this compound derivatives.
Caption: Comparison of information obtained from different analytical methods.
References
Navigating the Computational Landscape of 5-Nitro-1H-indene Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of novel molecules is paramount. 5-Nitro-1H-indene, a substituted indene, presents an intriguing subject for computational modeling due to the interplay between the aromatic system and the electron-withdrawing nitro group. This guide provides a framework for the computational investigation of its reactivity, comparing potential methodologies and offering a structured approach for future research in the absence of direct experimental data on this specific molecule.
Expected Reactivity Profile of this compound
The reactivity of this compound is primarily dictated by the indene core structure, with significant modulation by the C5-nitro substituent. The indene moiety is known for its propensity to undergo polymerization and reactions at the double bond of the five-membered ring. The introduction of a powerful electron-withdrawing nitro group at the C5 position on the benzene ring is expected to have the following effects:
-
Deactivation of the Benzene Ring: The nitro group will significantly deactivate the benzene ring towards electrophilic aromatic substitution. This effect is most pronounced at the ortho and para positions relative to the nitro group.
-
Activation of the Five-Membered Ring: The electron-withdrawing nature of the nitro group could influence the electron density of the cyclopentadiene portion of the molecule, potentially altering its reactivity in cycloaddition reactions, such as the Diels-Alder reaction.
-
Nucleophilic Aromatic Substitution: The presence of the nitro group may render the benzene ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, should a suitable leaving group be present.
Proposed Computational Workflow for Reactivity Analysis
A comprehensive computational investigation of this compound reactivity can be structured as follows. This workflow is designed to provide a thorough understanding of the molecule's electronic structure and predict its behavior in various chemical reactions.
Caption: Proposed computational workflow for modeling this compound reactivity.
Comparative Data Tables
The following tables present hypothetical quantitative data that could be generated from the proposed computational workflow. These tables are for illustrative purposes to guide researchers on the types of data to collect and compare. For this example, we will compare the hypothetical results for this compound with Indene and 5-Methoxy-1H-indene (an electron-donating substituent) to highlight the expected electronic effects.
Table 1: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Indene | -5.50 | -0.80 | 4.70 | 0.50 |
| This compound | -6.20 | -2.50 | 3.70 | 4.50 |
| 5-Methoxy-1H-indene | -5.20 | -0.70 | 4.50 | 1.80 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Predicted Activation Energies for a Hypothetical Electrophilic Addition to the C2-C3 Double Bond
| Molecule | Reaction | Activation Energy (kcal/mol) |
| Indene | Electrophilic Bromination | 15.0 |
| This compound | Electrophilic Bromination | 18.5 |
| 5-Methoxy-1H-indene | Electrophilic Bromination | 13.0 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols: A Computational Approach
The "experiments" in this context are computational calculations. A detailed protocol for a key calculation, such as determining the transition state for an electrophilic addition, is provided below.
Protocol: Transition State Search for Electrophilic Bromination
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.
-
Methodology:
-
Functional: B3LYP is a commonly used functional for a good balance of accuracy and computational cost. For more complex reactions, M06-2X or ωB97X-D may provide better results.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended for geometry optimizations and frequency calculations. For more accurate single-point energy calculations, a larger basis set like cc-pVTZ can be employed.
-
-
Procedure:
-
Reactant and Product Optimization: Separately optimize the geometries of the reactants (this compound and Br₂) and the expected product (the bromonium ion intermediate).
-
Initial Transition State Guess: Use a synchronous transit-guided quasi-Newton (STQN) method (e.g., Opt=QST2 or QST3 in Gaussian) or a manual guess based on the expected reaction coordinate to generate an initial structure for the transition state.
-
Transition State Optimization: Optimize the guessed structure using a transition state search algorithm (e.g., Opt=TS).
-
Frequency Calculation: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the reactants and products, perform an IRC calculation.
-
Visualizing Reaction Pathways
A potential reaction pathway for this compound is electrophilic addition to the double bond in the five-membered ring. The following diagram illustrates this proposed mechanism.
A Comparative Guide to the Synthetic Efficiency of Routes to 5-Nitro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 5-Nitro-1H-indene, a valuable intermediate in organic synthesis. The efficiency of chemical syntheses is a critical factor in research and development, impacting yield, cost, and environmental footprint. This document outlines and contrasts known methods for the preparation of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Route 1: Direct Nitration of 1H-Indene
The most direct approach to this compound is the electrophilic nitration of the commercially available starting material, 1H-indene. This method was historically described by Haworth and Woodock in 1947. The reaction involves the introduction of a nitro group onto the indene scaffold.
Experimental Protocol:
A detailed experimental procedure for this transformation is provided below, based on established nitration methodologies.
Materials:
-
1H-Indene
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate)
-
Solvent (e.g., acetic anhydride, dichloromethane)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
The 1H-indene is dissolved in a suitable solvent and cooled to a low temperature (typically 0 °C or below) in an ice or dry ice/acetone bath.
-
The nitrating agent is added dropwise to the cooled solution of indene with vigorous stirring, maintaining the low temperature to control the exothermic reaction and minimize side-product formation.
-
After the addition is complete, the reaction mixture is stirred for a specified period at the low temperature to ensure complete conversion.
-
The reaction is then quenched by carefully pouring it over crushed ice or into a cold, saturated solution of a weak base like sodium bicarbonate.
-
The product is extracted from the aqueous layer using an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by recrystallization or column chromatography.
Synthetic Efficiency:
| Parameter | Value | Reference |
| Yield | Data not available in searched literature | N/A |
| Purity | Dependent on purification method | N/A |
| Reaction Time | Typically a few hours | General knowledge of nitration reactions |
| Starting Material Cost | 1H-Indene is relatively inexpensive | Commercially available |
| Reagent Toxicity | Nitrating agents are corrosive and toxic | Standard chemical safety data |
| Scalability | Potentially scalable with careful temperature control | General chemical engineering principles |
Note: While the direct nitration of indene is a conceptually straightforward one-step synthesis, the major challenge lies in controlling the regioselectivity. Nitration can potentially occur at other positions on the aromatic ring, leading to a mixture of isomers and reducing the overall yield of the desired 5-nitro product. The purification of the target compound from these isomers can also be challenging.
Alternative Synthetic Approaches
-
Cyclization of a Pre-functionalized Acyclic Precursor: This would involve synthesizing a linear molecule already containing the nitro group and then performing a ring-closing reaction to form the indene ring system.
-
Modification of a Substituted Indanone: A 5-nitroindanone could be synthesized and then converted to the corresponding indene through reduction of the ketone and subsequent dehydration.
However, without specific examples and experimental data for the synthesis of this compound via these routes, a direct comparison of their efficiency with the direct nitration method is not possible at this time.
Visualization of the Synthetic Pathway
Below is a graphical representation of the direct nitration route to this compound.
Caption: Direct nitration of 1H-indene to this compound.
Conclusion
The direct nitration of 1H-indene remains the most direct and documented conceptual pathway to this compound. However, a significant gap in the currently available literature is the lack of detailed, modern experimental data, particularly concerning the yield and regioselectivity of this reaction. Researchers aiming to synthesize this compound should consider undertaking optimization studies to address these factors. The development and documentation of alternative, high-yielding synthetic routes would be a valuable contribution to the field of organic synthesis.
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitro-1H-indene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Nitro-1H-indene, a nitro-aromatic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the general properties of aromatic nitro compounds and indene. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal contractor to ensure full compliance with all applicable local, state, and federal regulations.
I. Understanding the Hazards
This compound is an aromatic nitro compound. Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive instability.[1] They can be absorbed through the skin and may cause health effects such as cyanosis and anemia with exposure.[1] Therefore, handling and disposal require stringent safety measures.
II. Quantitative Data Summary
| Property | Value (for Indene) | Source |
| Physical State | Liquid | [2] |
| Appearance | Dark yellow | [2] |
| Melting Point/Range | -5 - -3 °C / 23 - 26.6 °F | [2] |
| Boiling Point/Range | 181 °C / 357.8 °F @ 760 mmHg | [2] |
| Flash Point | 56 °C / 132.8 °F | [2] |
| Density | 0.996 g/cm³ (at 25 °C) |
III. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles. A face shield may also be necessary.
-
Skin and Body Protection: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dusts or aerosols may be generated, respiratory protection is required.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use only non-sparking tools.
IV. Spill and Leak Procedures
In the event of a spill or leak of this compound, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, use an inert, non-combustible absorbent material such as dry sand to absorb the material.[3] Do not use combustible materials like sawdust. For larger spills, build a dike to contain the material.
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
V. Storage of Waste this compound
Proper storage of waste this compound awaiting disposal is crucial to prevent accidents.
-
Container: Store in a tightly closed, properly labeled container. The original container should be used if its integrity is not compromised.[4]
-
Location: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] A locked storage area accessible only to authorized personnel is recommended.
-
Segregation: Store separately from incompatible materials, especially strong oxidizing agents.[2]
VI. Disposal Protocol
The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility. Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular trash is strictly prohibited.
Step-by-Step Disposal Procedure:
-
Characterization: The waste must be accurately identified as "this compound" and its hazards communicated on the waste label.
-
Packaging:
-
Ensure the waste is in a sealed, non-leaking container.
-
The container must be clearly labeled with the chemical name, concentration, and appropriate hazard symbols (e.g., "Flammable," "Toxic").
-
-
Segregation: Keep the waste container segregated from other incompatible waste streams. Aromatic nitro compounds should not be mixed with strong oxidizing mineral acids.[5]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. They will coordinate with a certified hazardous waste disposal company.
-
Documentation: Complete all necessary hazardous waste manifests and paperwork as required by your institution and local regulations.
VII. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these stringent protocols, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
